4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIWDQXZDLZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590698 | |
| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-52-2 | |
| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde?
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde
Introduction
4-Methoxy-2-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring methoxy and trifluoromethyl substituents on the benzaldehyde core, imparts distinct electronic properties, enhancing its reactivity and solubility in many organic solvents.[1] These characteristics make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, safety and handling procedures, and its applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The physical and chemical properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde are summarized below. The data is compiled from various chemical suppliers and databases.
Physical Properties
The key physical properties are presented in Table 1. The compound is typically a white to off-white solid at room temperature with a defined melting point range.[1][2]
| Property | Value | Source(s) |
| Appearance | White to almost white powder, lump, or crystal | [1][2] |
| Physical State (at 20°C) | Solid | [3] |
| Melting Point | 38 - 42 °C | [1] |
| Molecular Weight | 204.15 g/mol | [1][4] |
| Molecular Formula | C₉H₇F₃O₂ | [1][4] |
| Purity | ≥ 97.0% (GC)[3], ≥ 98% (HPLC)[1] | [1][3] |
Chemical Identifiers
Unique identifiers for this compound are crucial for database searches and regulatory compliance.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | [2][4] |
| CAS Number | 106312-36-1 | [1][4] |
| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole | [1][3] |
| InChI | 1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11,12)/h2-5H,1H3 | [2][4] |
| InChIKey | BVPVUMRIGHMFNV-UHFFFAOYSA-N | [2][4] |
| SMILES | COC1=CC(=C(C=C1)C=O)C(F)(F)F | [4] |
| PubChem CID | 2778286 | [1][4] |
| MDL Number | MFCD01091011 | [1][3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.
| Spectroscopy Type | Data Availability | Source(s) |
| GC-MS | Spectrum available from John Wiley & Sons, Inc. | [4] |
| IR Spectra | Vapor Phase IR Spectrum available from John Wiley & Sons, Inc. | [4] |
| SDBS (AIST Spectral DB) | Entry ID: 52936 | [3] |
Experimental Protocols
While specific experimental papers detailing the determination of this compound's properties were not retrieved, the methodologies for obtaining such data follow well-established laboratory standards.
Melting Point Determination: A standard capillary melting point apparatus would be used. A small, dry sample of 4-Methoxy-2-(trifluoromethyl)benzaldehyde is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.
Spectroscopic Analysis (NMR, IR, MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectra are used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film. The spectrum is used to identify characteristic functional groups, such as the aldehyde C=O stretch and C-O ether bonds.
-
Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.[4]
The general workflow for the characterization of a synthesized chemical compound like 4-Methoxy-2-(trifluoromethyl)benzaldehyde is illustrated below.
Caption: General workflow for chemical synthesis and characterization.
Reactivity and Applications
The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing the compound's reactivity. This makes it a key intermediate in the synthesis of more complex molecules.[1]
Its applications are primarily in:
-
Pharmaceutical Development: It serves as an essential intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[1] The specific functional groups are leveraged to enhance drug efficacy and specificity.[1]
-
Agrochemical Formulations: It is used in creating agrochemicals to improve pest resistance and crop yields.[1]
-
Material Science: The compound is applied in developing advanced materials like polymers and coatings, contributing to enhanced durability and chemical resistance.[1]
-
Flavors and Fragrances: Its aromatic properties make it a useful ingredient in the formulation of specialty chemicals and fine fragrances.[1]
The diagram below illustrates the relationship between the compound's structural features and its primary applications.
Caption: Structure-property-application relationship diagram.
Safety and Handling
4-Methoxy-2-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and requires careful handling. The GHS classification indicates it can cause skin and eye irritation, and may cause respiratory irritation.[4]
GHS Hazard Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] | |
| Signal Word | Warning | [2][4] | |
| Hazard Statements | H315 | Causes skin irritation | [2][4] |
| H319 | Causes serious eye irritation | [2][4] | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | (A selection of key statements) | [2][4] |
Handling and Storage
-
Handling: Use in a well-ventilated area.[5][6] Avoid breathing dust and contact with skin, eyes, and clothing.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Recommended storage is refrigerated at 2 - 8°C.[1][2] The compound should be stored under an inert atmosphere as it may be air sensitive.[3] Keep away from incompatible materials and sources of ignition.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]
- 3. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry. Due to the limited availability of detailed public data for this specific compound, this guide also extensively covers its close structural analogue, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This analogue serves as a valuable proxy, offering insights into the synthesis, reactivity, and potential biological applications of this class of molecules. The inclusion of a trifluoromethyl or trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Core Compound Data
A clear distinction between the requested compound and its more documented analogue is crucial for research and development. The primary physical and chemical properties are summarized below.
| Property | This compound | 4-Methoxy-2-(trifluoromethyl)benzaldehyde |
| CAS Number | 886503-52-2 | 106312-36-1[1][2] |
| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₂[2] |
| Molecular Weight | 220.15 g/mol | 204.15 g/mol [1][2] |
| Synonyms | - | 4-Formyl-3-(trifluoromethyl)anisole |
Experimental Protocols
Representative Synthesis: Vilsmeier-Haack Formylation of a Methoxy-Substituted Benzene
This protocol describes a general method for the ortho-formylation of a methoxy-substituted benzene ring, which is a plausible route for the synthesis of the title compounds.
Materials:
-
Substituted Methoxybenzene (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or solution, should be observed.[3]
-
Formylation Reaction: Dissolve the substituted methoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C. Carefully neutralize the solution by adding a saturated aqueous solution of sodium acetate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times. Combine the organic layers and wash with water and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the desired substituted benzaldehyde.[3]
Synthesis of a Schiff Base Derivative for Biological Screening
This protocol outlines the synthesis of a potential Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitor from a benzaldehyde derivative, demonstrating a key application in drug development.[4]
Materials:
-
Substituted Benzaldehyde (e.g., 4-Methoxy-2-(trifluoromethyl)benzaldehyde) (1.0 equivalent)
-
p-Anisidine (4-methoxyaniline) (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the substituted benzaldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde).[4]
-
Addition of Amine: To the stirred solution, add p-anisidine (1.1 equivalents).[4]
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the starting aldehyde spot has disappeared, which typically takes 2-4 hours.[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.[4]
Biological Context and Signaling Pathways
Substituted benzaldehydes, such as 4-Methoxy-2-(trifluoromethyl)benzaldehyde, are valuable precursors for the synthesis of inhibitors targeting various enzymes. A notable target is Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with cancer stem cells and chemoresistance.[4][5]
ALDH1A3 Signaling Pathway in Cancer
ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, which is a signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer, the overexpression of ALDH1A3 can lead to increased retinoic acid signaling, promoting tumor growth and metastasis. Furthermore, ALDH1A3 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[6][7] The development of ALDH1A3 inhibitors is a promising therapeutic strategy to disrupt these cancer-promoting pathways.[5]
Visualizations
Experimental Workflow: Synthesis of a Benzaldehyde Derivative
Caption: A generalized workflow for the synthesis of a substituted benzaldehyde via the Vilsmeier-Haack reaction.
Signaling Pathway: ALDH1A3 in Cancer Progression
Caption: The role of ALDH1A3 in cancer signaling and the point of intervention for benzaldehyde-derived inhibitors.
References
- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism [frontiersin.org]
- 7. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the fields of pharmaceutical and agrochemical research. Due to its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the aromatic ring, this compound presents interesting opportunities for the synthesis of novel bioactive molecules. This document details proposed reaction schemes, provides in-depth experimental protocols based on analogous transformations, and presents relevant data in a structured format.
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 3-methoxyphenol. The key transformations involve the introduction of the trifluoromethoxy group and the subsequent formylation of the aromatic ring. Two primary strategies for the formylation step are presented: Rieche formylation and ortho-lithiation followed by formylation.
Pathway 1: Trifluoromethoxylation followed by Rieche Formylation
This pathway is likely the most direct approach. It begins with the trifluoromethoxylation of 3-methoxyphenol to yield 1-methoxy-3-(trifluoromethoxy)benzene. This intermediate is then subjected to Rieche formylation to introduce the aldehyde group at the position ortho to the methoxy group and meta to the trifluoromethoxy group.
Spectroscopic Profile of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this compound is of interest in medicinal chemistry and materials science, publicly available, experimentally-derived spectroscopic data is scarce. To address this, the following sections provide a plausible synthetic route for its preparation and a detailed analysis of spectroscopic data from closely related analogs. This comparative approach allows for the prediction of its spectral characteristics. The data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.
Proposed Synthesis of this compound
A viable synthetic pathway to this compound is the directed ortho-lithiation of 1-methoxy-3-(trifluoromethoxy)benzene, followed by formylation. The methoxy group acts as a directing group, facilitating the deprotonation at the ortho position (C2) by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.
Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation : The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation : N,N-dimethylformamide (DMF) (1.5 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up and Purification : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization : The structure of the purified product would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.
Experimental Workflow and Characterization
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Spectroscopic Data of Analogous Compounds
Due to the lack of available data for this compound, the following tables summarize the spectroscopic data for three closely related compounds to provide a basis for spectral prediction.
Analog 1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde
This analog shares the same substitution pattern, with a trifluoromethyl group in place of the trifluoromethoxy group.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 10.45 | (s, 1H, -CHO) |
| 7.80 | (d, J = 8.0 Hz, 1H, Ar-H) |
| 7.35 | (d, J = 8.0 Hz, 1H, Ar-H) |
| 7.15 | (s, 1H, Ar-H) |
| 3.86 | (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 189.4 | (-CHO) |
| 161.5 | (Ar-C-OCH₃) |
| 135.7 | (Ar-C) |
| 128.0 | (Ar-CH) |
| 124.5 (q) | (-CF₃) |
| 120.3 | (Ar-C) |
| 111.4 | (Ar-CH) |
| 55.3 | (-OCH₃) |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-2700 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1320 | C-F stretch |
| ~1250 | C-O stretch (aryl ether) |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| 204 | [M]⁺ |
| 203 | [M-H]⁺ |
| 175 | [M-CHO]⁺ |
Analog 2: 4-(Trifluoromethoxy)benzaldehyde
This analog features the trifluoromethoxy group at the para position, providing insight into its spectroscopic signature.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 9.98 | (s, 1H, -CHO) |
| 7.93 | (d, J = 8.8 Hz, 2H, Ar-H) |
| 7.34 | (d, J = 8.1 Hz, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.6 | (-CHO) |
| 155.0 | (Ar-C-OCF₃) |
| 134.7 | (Ar-C) |
| 131.7 | (Ar-CH) |
| 120.7 (q) | (-OCF₃) |
| 120.6 | (Ar-CH) |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1705 | C=O stretch (aldehyde) |
| ~1600, ~1505 | C=C stretch (aromatic) |
| ~1260, ~1215, ~1165 | C-F and C-O stretches (-OCF₃) |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| 190 | [M]⁺[1] |
| 189 | [M-H]⁺[1] |
| 161 | [M-CHO]⁺ |
Analog 3: 4-Methoxybenzaldehyde
This compound serves as a baseline, showing the spectral data for the benzaldehyde core with a para-methoxy group.
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 9.73 | (s, 1H, -CHO)[2] |
| 7.69 | (d, J = 12.0 Hz, 2H, Ar-H)[2] |
| 6.86 | (d, J = 12.0 Hz, 2H, Ar-H)[2] |
| 3.73 | (s, 3H, -OCH₃)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | (-CHO) |
| 164.6 | (Ar-C-OCH₃) |
| 131.9 | (Ar-CH) |
| 129.9 | (Ar-C) |
| 114.3 | (Ar-CH) |
| 55.5 | (-OCH₃)[3] |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| 2840, 2740 | C-H stretch (aldehyde) |
| 1684 | C=O stretch (aldehyde) |
| 1600, 1577 | C=C stretch (aromatic) |
| 1258 | C-O stretch (aryl ether) |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| 136 | [M]⁺[4] |
| 135 | [M-H]⁺[4] |
| 107 | [M-CHO]⁺[4] |
| 92 | [M-CHO-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
References
The Trifluoromethoxy Group: A Keystone for Innovation in Research and Development
An In-depth Technical Guide on the Research Applications of Trifluoromethoxy-Substituted Benzaldehydes for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique and powerful physicochemical properties. When appended to a versatile chemical scaffold like benzaldehyde, it creates a class of building blocks with immense potential for developing novel therapeutics, advanced materials, and next-generation agrochemicals. This technical guide explores the multifaceted research applications of trifluoromethoxy-substituted benzaldehydes, providing detailed synthetic protocols, quantitative biological data, and visual workflows to empower researchers in their scientific endeavors.
The Power of the Trifluoromethoxy Substituent
The trifluoromethoxy group is prized for its profound impact on a molecule's properties.[1] It is strongly electron-withdrawing and significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF3) group.[1] This enhanced lipophilicity can improve a drug candidate's ability to cross biological membranes, a critical factor for bioavailability.[1] Furthermore, the exceptional strength of the carbon-fluorine bonds renders the -OCF3 group highly resistant to metabolic degradation, which can increase a drug's half-life in the body.[1] These combined properties make trifluoromethoxy-substituted compounds a highly attractive, albeit relatively underexplored, class of molecules.[2]
Core Research Applications
Trifluoromethoxy-substituted benzaldehydes serve as pivotal intermediates in the synthesis of a wide array of functional molecules. Their aldehyde group is a versatile handle for numerous chemical transformations, including condensations, reductive aminations, and olefinations, allowing for the construction of complex molecular architectures.[3]
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The unique electronic and metabolic properties conferred by the -OCF3 group make these benzaldehydes ideal starting points for drug discovery programs.[4]
1. Anticancer Agents - The Chalcone Platform:
One of the most fruitful applications is in the synthesis of chalcones, a class of compounds known for their broad biological activities. By reacting a trifluoromethoxy-substituted benzaldehyde with an appropriate acetophenone via a Claisen-Schmidt condensation, researchers have developed potent anticancer agents. These compounds often exhibit significant cytotoxicity against various cancer cell lines.
Experimental Workflow: Synthesis of Trifluoromethoxy-Substituted Chalcones
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP kinase p38 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Key Player in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and physicochemical characteristics. This technical guide provides a comprehensive overview of the biological activity of compounds containing a trifluoromethoxy group, detailing their impact on molecular interactions, summarizing quantitative biological data, outlining key experimental protocols for their evaluation, and visualizing their influence on critical signaling pathways.
The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug candidate's ability to cross cellular membranes and resist degradation, thereby improving its overall exposure and efficacy.[1][2][3][4] Its strong electron-withdrawing nature can also significantly influence the acidity or basicity of nearby functional groups, impacting receptor binding and enzyme inhibition.[3] This guide will delve into specific examples of trifluoromethoxy-containing compounds, including the approved drug riluzole, and explore their mechanisms of action in detail.
Data Presentation: Quantitative Biological Activity
The introduction of a trifluoromethoxy group can profoundly impact the biological potency of a molecule. The following tables summarize the in vitro activity of various trifluoromethoxy-containing compounds against different biological targets, primarily focusing on their anti-cancer properties.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Riluzole | HeLa (Cervical Cancer) | 25.3 | [5] |
| HepG2 (Liver Cancer) | 30.1 | [5] | |
| SP2/0 (Myeloma) | 45.2 | [5] | |
| MCF-7 (Breast Cancer) | 38.5 | [5] | |
| Riluzole Derivative 4a | HeLa (Cervical Cancer) | 7.76 | [5] |
| HepG2 (Liver Cancer) | 10.2 | [5] | |
| SP2/0 (Myeloma) | 15.8 | [5] | |
| MCF-7 (Breast Cancer) | 7.72 | [5] | |
| Riluzole Derivative 4b | HeLa (Cervical Cancer) | 12.4 | [5] |
| HepG2 (Liver Cancer) | 15.1 | [5] | |
| SP2/0 (Myeloma) | 20.3 | [5] | |
| MCF-7 (Breast Cancer) | 11.9 | [5] | |
| Riluzole Derivative 4c | HeLa (Cervical Cancer) | 18.9 | [5] |
| HepG2 (Liver Cancer) | 22.4 | [5] | |
| SP2/0 (Myeloma) | 28.7 | [5] | |
| MCF-7 (Breast Cancer) | 17.5 | [5] |
Table 1: Anti-proliferative activity of Riluzole and its N-alkyl/aryl derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [6] |
| A375 (Melanotic Melanoma) | 25.4 | [6] | |
| DU145 (Prostate Cancer) | - | [6] | |
| MCF-7/WT (Breast Cancer) | - | [6] | |
| Compound 3d | C32 (Amelanotic Melanoma) | 87.4 | [6] |
| A375 (Melanotic Melanoma) | 103 | [6] | |
| Compound 4a | CHO-K1 (Normal) | 48.5 | [6] |
| HaCaT (Normal) | 747.5 | [6] |
Table 2: Cytotoxic activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
The evaluation of the biological activity of trifluoromethoxy-containing compounds relies on a suite of well-established in vitro assays. Below are detailed protocols for three key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Trifluoromethoxy-containing compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-containing compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with the trifluoromethoxy-containing compound for the desired time, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway Analysis: Western Blotting
Western blotting allows for the detection and quantification of specific proteins within a cell lysate, providing insights into the activation or inhibition of signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[10]
Signaling Pathways and Mechanisms of Action
Trifluoromethoxy-containing compounds exert their biological effects by modulating various cellular signaling pathways. The following sections explore some of the key mechanisms of action, with accompanying diagrams generated using the DOT language.
Modulation of Glutamate Signaling by Riluzole
Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), is a prime example of a trifluoromethoxy-containing compound with a well-characterized mechanism of action. It primarily modulates glutamatergic neurotransmission through multiple mechanisms.[11][12] It inhibits the release of glutamate from presynaptic terminals, in part by inactivating voltage-dependent sodium channels.[12] It also enhances the uptake of glutamate by astrocytes and can block postsynaptic NMDA and kainate receptors.[11][13] This multifaceted action reduces excitotoxicity, a process implicated in neuronal cell death.
Caption: Riluzole's multifaceted mechanism on glutamate signaling.
Interaction with Voltage-Gated Sodium Channels
The inactivation of voltage-gated sodium channels (VGSCs) is a key mechanism by which riluzole and potentially other trifluoromethoxy-containing compounds exert their effects.[12] By binding to the channel, these compounds can stabilize the inactivated state, thereby reducing neuronal excitability and neurotransmitter release.
Caption: Riluzole stabilizes the inactivated state of VGSCs.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some trifluoromethyl-containing compounds have been shown to inhibit this pathway, leading to anti-cancer effects.[6] While direct modulation by trifluoromethoxy-containing compounds is an active area of research, the structural similarities suggest a potential for similar activity.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The trifluoromethoxy group represents a valuable asset in the medicinal chemist's toolkit. Its unique properties contribute to enhanced metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles and biological activity. As demonstrated by the quantitative data, compounds containing this moiety exhibit potent in vitro effects, particularly in the realm of oncology. The detailed experimental protocols provided in this guide offer a solid foundation for the preclinical evaluation of novel trifluoromethoxy-containing drug candidates. Furthermore, the visualization of their impact on key signaling pathways, such as the glutamatergic and PI3K/Akt/mTOR pathways, provides a deeper understanding of their mechanisms of action and highlights their potential as therapeutic agents for a range of diseases. Continued exploration of the synthesis and biological evaluation of trifluoromethoxy-substituted compounds is a promising avenue for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 12. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Riluzole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Disclaimer: Publicly available safety data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde (CAS No. 886503-52-2) is limited. This guide provides comprehensive safety information and handling protocols primarily based on the closely related compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 106312-36-1), due to their structural similarity. Researchers should treat this information as a baseline and exercise caution, implementing a thorough risk assessment before use.
This technical document is intended for researchers, scientists, and professionals in drug development, providing detailed safety information, handling precautions, and emergency procedures for this compound and its structural analogs.
Chemical Identification and Physical Properties
Below is a summary of the identifying information and physical and chemical properties for the surrogate compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
| Identifier | Value |
| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde[1] |
| CAS Number | 106312-36-1[1][2] |
| Molecular Formula | C₉H₇F₃O₂[1][2] |
| Molecular Weight | 204.15 g/mol [1] |
| Appearance | White to off-white crystalline powder or lump[2] |
| Purity | >97.0% (GC)[2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2] |
| Storage Temperature | Refrigerator |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for 4-Methoxy-2-(trifluoromethyl)benzaldehyde indicates that it is a hazardous substance.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |
Source: PubChem, TCI Chemicals, Sigma-Aldrich[1]
Handling Precautions and Storage
Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.
3.1 Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Install safety showers and eye wash stations in the immediate work area.
3.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meet government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
3.3 Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Keep away from heat, sparks, and open flames.[4]
-
Take measures to prevent the buildup of electrostatic charge.[4]
3.4 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Store in a refrigerator under an inert gas like nitrogen.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Caption: Workflow for Safe Chemical Handling.
Emergency Procedures and First Aid
Detailed protocols for responding to exposure or spills are crucial for mitigating harm.
4.1 First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[8] If breathing is difficult or has stopped, provide artificial respiration.[8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention. |
4.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).
-
Specific Hazards: No specific information is available, but thermal decomposition may produce hazardous gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
4.3 Accidental Release Measures:
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the substance.[6]
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleanup:
Caption: Accidental Spill Response Workflow.
Toxicological Information
-
Acute Effects: Harmful if swallowed or inhaled, causing irritation to the skin, eyes, and respiratory tract.[6]
-
Chronic Effects: Long-term exposure to respiratory irritants may lead to airway diseases.[6]
No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
Disposal Considerations
Waste from this chemical must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Entrust disposal to a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.[6] Contaminated packaging should also be disposed of as hazardous waste.
References
- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 106312-36-1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Commercial suppliers and availability of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Disclaimer: Information for the requested compound, 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, is not available in public databases, including commercial supplier catalogs and scientific literature. This technical guide will instead focus on the structurally similar and widely available compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde , which is a key building block in various research and development sectors.
Introduction
4-Methoxy-2-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, enhances metabolic stability and lipophilicity, making this compound particularly valuable in medicinal chemistry and drug design.[2] This guide provides an in-depth overview of its properties, commercial availability, applications, and general synthetic utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
The compound is typically a white to off-white crystalline solid or powder at room temperature.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 106312-36-1 | [1][3][4][5][6] |
| Molecular Formula | C₉H₇F₃O₂ | [1][4][5] |
| Molecular Weight | 204.15 g/mol | [1][5][6] |
| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | [3][6] |
| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole | [1][7] |
| Appearance | White to almost white powder to lump | [1] |
| Melting Point | 38 - 42 °C | [1] |
| Purity | ≥97% | [4] |
| Storage Temperature | 2 - 8 °C (Refrigerator) | [1][3][4] |
Commercial Availability and Suppliers
4-Methoxy-2-(trifluoromethyl)benzaldehyde is readily available from several chemical suppliers in research to bulk quantities. Purity levels are typically high, suitable for most synthetic applications.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Custom |
| TCI Chemicals | >97.0% (GC) | 1g, 5g, 25g |
| Chem-Impex | ≥98% (HPLC) | 1g, 5g |
| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| XIAMEN EQUATION CHEMICAL | Industrial Grade | Bulk |
Note: Availability and pricing are subject to change. Please consult supplier websites for current information.
Applications in Research and Development
The unique substitution pattern of this aldehyde makes it a valuable starting material in multiple fields.
-
Pharmaceutical Development : It is a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological disorders. The trifluoromethyl group can enhance drug efficacy and specificity.[1]
-
Agrochemicals : The compound is used in the formulation of modern agrochemicals, where its incorporation can lead to improved pest resistance and crop yields.[1]
-
Material Science : It is applied in the development of advanced materials like specialized polymers and coatings, contributing to enhanced chemical resistance and durability.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]
- 4. aobchem.com [aobchem.com]
- 5. echemi.com [echemi.com]
- 6. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 | TCI AMERICA [tcichemicals.com]
The Solubility Profile of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in each other. The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.
4-Methoxy-2-(trifluoromethoxy)benzaldehyde possesses several functional groups that influence its solubility:
-
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents.
-
Aldehyde Group (-CHO): The carbonyl group is polar, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage is polar.
-
Trifluoromethoxy Group (-OCF₃): This group is highly polar and electron-withdrawing.
The interplay of these groups results in a molecule with moderate overall polarity.
Predicted Solubility in Common Organic Solvents
Based on the structural features of this compound, its predicted solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aldehyde, methoxy, and trifluoromethoxy groups can hydrogen bond with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar functional groups of the solute can engage in strong dipole-dipole interactions with these solvents. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane, Chloroform | Medium to High | The nonpolar aromatic ring and the overall molecular size allow for significant van der Waals interactions with these solvents. Solubility is expected to be higher in aromatic and chlorinated solvents compared to alkanes. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether linkages in these solvents can interact favorably with the polar groups of the solute. |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the solubility of this compound in a given organic solvent.
Experimental Workflow
Caption: Workflow for determining the solubility of a solid compound.
Methodology
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and 0.22 µm syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize temperature changes.
-
-
Analysis:
-
Accurately weigh the filtered solution to determine its density if required.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
The solubility of an organic compound is influenced by several factors, which are important to consider during experimental design and data interpretation.
Caption: Key factors that determine the solubility of a compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally by measuring solubility at different temperatures.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being studied.
Conclusion
While specific quantitative data on the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be highly soluble in a range of common polar and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust methodology for its determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.
Navigating the Frontier of Drug Discovery: A Technical Overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Potential Analogs
For Immediate Release
Aimed at researchers, scientists, and professionals in drug development, this whitepaper provides a technical overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a promising scaffold for novel therapeutic agents. This document synthesizes the limited available data on the core compound and explores the broader significance of the trifluoromethoxy group in medicinal chemistry, offering insights into the potential for developing structural analogs and derivatives.
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF3) group is an increasingly important functional group in modern drug design.[1] Its unique electronic properties and metabolic stability make it a valuable substituent for enhancing the pharmacological profiles of bioactive molecules.[1] Compared to the more common methoxy group, the trifluoromethoxy group offers increased lipophilicity and resistance to enzymatic degradation, which can lead to improved oral bioavailability and a longer half-life of drug candidates.[1] The incorporation of the -OCF3 group can significantly influence a molecule's binding affinity to its biological target, making it a key component in the development of next-generation therapeutics.[2][3]
Core Compound: this compound
This compound is a substituted aromatic aldehyde that holds potential as a versatile building block for the synthesis of novel compounds with diverse biological activities. While extensive research on this specific molecule is not widely published, its structural features suggest its utility in the exploration of new chemical space for drug discovery.
Physicochemical Properties
Quantitative data for this compound is limited to information available from chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H7F3O3 | |
| Molecular Weight | 220.15 g/mol | |
| CAS Number | 886503-52-2 |
Note: Further experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.
Synthesis and Derivatization: A Path Forward
Synthesis of the Core Structure
Exploration of Structural Analogs and Derivatives
The aldehyde functional group of this compound serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Potential reactions include, but are not limited to:
-
Reductive Amination: To generate substituted benzylamines.
-
Wittig Reaction: To form substituted styrenes.
-
Aldol Condensation: To create α,β-unsaturated ketones.
-
Oxidation: To produce the corresponding benzoic acid.
These reactions would allow for the systematic exploration of the structure-activity relationship (SAR) of derivatives, a critical step in optimizing lead compounds in drug discovery.
Caption: A conceptual workflow for the generation and evaluation of derivatives from the core scaffold.
Potential Biological Activity and Therapeutic Targets
While no specific biological activities have been reported for this compound, the presence of both the methoxy and trifluoromethoxy groups suggests that its derivatives could be of interest in several therapeutic areas. For instance, various substituted benzaldehydes and their derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The trifluoromethoxy group, in particular, is a feature of several FDA-approved drugs, highlighting its importance in successful drug development.[9]
Given the lack of specific data, a logical first step for researchers would be to synthesize a small library of derivatives and screen them against a panel of common drug targets, such as kinases, proteases, and GPCRs, to identify potential lead compounds.
Caption: A generalized signaling pathway illustrating a potential mechanism of action for a hypothetical derivative.
Experimental Protocols: General Methodologies
As specific protocols for this compound are not available, the following are generalized procedures for reactions that could be applied to its derivatization.
General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Wittig Reaction
-
To a suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride) at 0 °C or -78 °C to generate the ylide.
-
Stir the resulting colored solution for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Directions
This compound represents an under-explored starting material with significant potential for the development of novel chemical entities. The strategic incorporation of the trifluoromethoxy group is a proven strategy in drug discovery for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. While the current body of literature on this specific molecule is sparse, the foundational principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for its exploration. Future research should focus on the development of efficient synthetic routes to this core and the generation of a diverse library of analogs for biological screening. Such efforts could unveil new therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy group for potential hydrogen bonding and a trifluoromethoxy group which can enhance metabolic stability and lipophilicity, makes it an attractive starting material for the synthesis of novel bioactive molecules.[1] This document provides detailed protocols for the synthesis of various derivatives from this compound, including chalcones, stilbenes, secondary and tertiary amines, and secondary alcohols. The protocols are based on well-established synthetic methodologies.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.
Experimental Protocols
Protocol 1A: Conventional Base-Catalyzed Synthesis
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone using sodium hydroxide as a catalyst in an alcoholic solvent.
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute solution)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute HCl until a neutral pH is achieved.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Protocol 1B: Solvent-Free Grinding Method (Green Chemistry Approach)
This environmentally friendly protocol avoids the use of organic solvents.
-
Materials:
-
This compound
-
Substituted Acetophenone
-
Sodium Hydroxide (NaOH), solid pellets or powder
-
Mortar and Pestle
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute solution)
-
-
Procedure:
-
Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste.
-
Monitor the reaction completion using TLC.
-
Once complete, add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid mass.
-
Transfer the mixture to a beaker and neutralize with a cold 10% HCl solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Quantitative Data Summary (Expected)
| Derivative Type | Reactant 2 | Method | Catalyst | Reaction Conditions | Expected Yield (%) |
| Chalcone | Acetophenone | Conventional | NaOH | Ethanol, RT, 4-6h | 70-90 |
| Chalcone | 4'-Methylacetophenone | Grinding | NaOH | Solvent-free, RT, 15-30 min | 85-95 |
| Chalcone | 4'-Methoxyacetophenone | Conventional | KOH | Methanol, RT, overnight | 75-95 |
Workflow for Chalcone Synthesis
References
Application Notes and Protocols for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde as a key building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. The unique substitution pattern of this aromatic aldehyde, featuring both a methoxy and a trifluoromethoxy group, offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.
Introduction
This compound is a versatile chemical intermediate increasingly utilized in the synthesis of complex organic molecules for pharmaceutical applications.[1] The presence of the trifluoromethoxy group (-OCF₃) is of particular significance in modern drug design. It is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets by altering electronic properties. These characteristics make it a valuable moiety for developing drugs with improved efficacy and pharmacokinetic profiles, especially in the realm of neurological disorders.[1]
This document outlines the application of this compound in the synthesis of a representative class of bioactive heterocyclic compounds, the pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities, including acting as kinase inhibitors.
Key Synthetic Applications
The aldehyde functional group of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of diverse molecular scaffolds. A prominent application is its use in condensation reactions to form heterocyclic systems.
One such important class of compounds are the pyrazolo[1,5-a]pyrimidines, which are recognized as privileged structures in medicinal chemistry due to their significant and varied biological activities. Several drugs and clinical candidates feature this scaffold. The synthesis of these compounds often involves the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, which can be derived from a substituted benzaldehyde like this compound.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
This section details a representative synthetic pathway for the preparation of a novel pyrazolo[1,5-a]pyrimidine scaffold, demonstrating the utility of this compound as a key starting material. The synthesized scaffold is a known core of various kinase inhibitors.
Representative Reaction Scheme:
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 2-acetyl-3-(4-methoxy-2-(trifluoromethoxy)phenyl)acrylate (β-Unsaturated Ketone Intermediate)
This protocol describes the Claisen-Schmidt condensation of this compound with ethyl acetoacetate to form a key β-unsaturated ketone intermediate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-unsaturated ketone intermediate.
Protocol 2: Synthesis of 7-(4-methoxy-2-(trifluoromethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Pyrazolo[1,5-a]pyrimidine Scaffold)
This protocol outlines the cyclocondensation reaction between the β-unsaturated ketone intermediate and an aminopyrazole to construct the final pyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
(E)-ethyl 2-acetyl-3-(4-methoxy-2-(trifluoromethoxy)phenyl)acrylate (from Protocol 1)
-
3-Amino-1H-pyrazole-4-carboxylic acid
-
Acetic Acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of the β-unsaturated ketone intermediate (1.0 eq) and 3-amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in glacial acetic acid is heated to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by recrystallization or column chromatography to yield the final pyrazolo[1,5-a]pyrimidine product.
Quantitative Data
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substituents on the aromatic ring. The incorporation of the 4-methoxy-2-(trifluoromethoxy)phenyl moiety is anticipated to confer potent kinase inhibitory activity. The following table presents hypothetical, yet representative, quantitative data for a kinase inhibitor bearing this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PZP-1 | EGFR | 15 |
| PZP-1 | VEGFR2 | 35 |
| PZP-1 | PDGFRβ | 50 |
Signaling Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethoxy substituents, make it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. The protocols and data presented here for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold serve as a guide for researchers to explore the rich chemical space accessible from this aldehyde, paving the way for the discovery of new and improved therapeutics.
References
Application of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-(trifluoromethyl)benzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a key building block in the synthesis of a variety of agrochemicals.[1] The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde ring imparts unique electronic properties and lipophilicity, which can contribute to the biological activity and selectivity of the final pesticide molecules.[1] This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in the synthesis of modern agrochemicals, with a focus on the novel insecticide, Benzpyrimoxan.
Application in Insecticide Synthesis
A prime example of the application of a structurally related compound, 4-(trifluoromethyl)benzyl alcohol (which can be synthesized from the corresponding benzaldehyde), is in the creation of the insecticide Benzpyrimoxan. This compound is a novel insecticide characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups.[2][3] Benzpyrimoxan is particularly effective against rice planthoppers, including strains that have developed resistance to existing insecticides.[2][4]
Signaling Pathway and Mechanism of Action of Benzpyrimoxan
Benzpyrimoxan acts as an insect growth regulator with a mode of action distinct from many existing insecticides.[2] It is believed to interfere with the molting process in nymphs, leading to mortality.[2] The diagram below illustrates the proposed logical pathway of its action.
Caption: Proposed mechanism of action for Benzpyrimoxan.
Experimental Protocols
The following protocols are based on the synthesis of Benzpyrimoxan, demonstrating the utility of the 4-(trifluoromethyl)phenyl moiety derived from precursors like 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
Synthesis of Benzpyrimoxan Intermediates and Final Product
The synthesis of Benzpyrimoxan involves a multi-step process starting from 4,6-dihydroxypyrimidine.[3] A key step involves the introduction of the 4-(trifluoromethyl)benzyloxy group.
Caption: Synthetic pathway for Benzpyrimoxan.
Protocol 1: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (Intermediate 2) [3]
-
Vilsmeier-Haack Reaction: Slowly add N,N-dimethylformamide (15.0 g, 130 mmol) to phosphorus oxychloride (103 g, 670 mmol) at 0°C. Stir the mixture at room temperature for 10 minutes.
-
Add 4,6-dihydroxypyrimidine (14.6 g, 130 mmol) to the mixture at 60°C and stir at 100°C for 2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the extract with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer in vacuo to yield crude 4,6-dichloro-5-formylpyrimidine.
-
Acetal Formation: To a solution of the crude 4,6-dichloro-5-formylpyrimidine in toluene, add 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 1 hour with a Dean-Stark apparatus to remove water.
-
Dilute the mixture with ethyl acetate, wash with aqueous sodium hydrogen carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine as a white crystal.
Protocol 2: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Intermediate 3) [3]
-
To a solution of 4-(trifluoromethyl)benzyl alcohol in anhydrous N,N-dimethylformamide, add sodium hydride at 0°C and stir for 10 minutes.
-
Add a solution of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine in N,N-dimethylformamide to the mixture at 0°C and stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the extract with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer in vacuo and purify the residue by silica gel chromatography to yield the product as a colorless crystal.
Protocol 3: Synthesis of Benzpyrimoxan (Final Product) [3]
-
To a solution of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine in a mixture of ethyl acetate and methanol, add palladium on carbon and sodium acetate.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain Benzpyrimoxan as a colorless crystal.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and activity of Benzpyrimoxan.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine | 67% | [3] |
| 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine | 69% | [3] |
| Benzpyrimoxan | Not specified | [3] |
| Insecticidal Activity (LC50) | ||
| Brown Planthopper (Nilaparvata lugens) | 0.13 mg/L | [4] |
| White-backed Planthopper (Sogatella furcifera) | 0.43 mg/L | [4] |
| Small Brown Planthopper (Laodelphax striatellus) | 0.38 mg/L | [4] |
Conclusion
4-Methoxy-2-(trifluoromethyl)benzaldehyde and its derivatives are valuable intermediates in the synthesis of novel agrochemicals. The synthesis of Benzpyrimoxan highlights the importance of the trifluoromethylphenyl moiety in developing potent and selective insecticides with novel modes of action. The provided protocols offer a basis for the laboratory synthesis of such compounds, and the quantitative data underscores their efficacy. Further research into derivatives of this benzaldehyde may lead to the discovery of new agrochemicals with improved properties.
References
- 1. [PDF] Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide | Semantic Scholar [semanticscholar.org]
- 2. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]
- 3. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. The provided protocols are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups.[1][2] In the case of this compound, the trifluoromethoxy (-OCF3) group at the ortho position and the aldehyde (-CHO) group act as powerful activating groups, facilitating the displacement of a suitable leaving group. The methoxy (-OCH3) group at the para position, being an electron-donating group, can influence the regioselectivity of the substitution.
This document outlines generalized conditions and a detailed protocol for performing nucleophilic aromatic substitution on this substrate, drawing parallels from similar reactions reported in the literature for other activated benzaldehydes.
Data Presentation
Due to the lack of specific literature data for nucleophilic substitution on this compound, the following table summarizes reaction conditions for a closely related and well-documented SNAr reaction: the synthesis of 4-(4-methoxyphenoxy)benzaldehyde from 4-fluorobenzaldehyde and 4-methoxyphenol.[3] This data provides a valuable reference for designing experiments with the target molecule.
Table 1: Reaction Conditions for the Synthesis of 4-(4-methoxyphenoxy)benzaldehyde[3]
| Parameter | Value |
| Electrophile | 4-Fluorobenzaldehyde |
| Nucleophile | 4-Methoxyphenol |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 140 °C (413 K) |
| Reaction Time | 45 minutes |
| Yield | 96% |
Experimental Protocols
The following is a detailed, adaptable protocol for the nucleophilic aromatic substitution on this compound. This protocol is based on the successful synthesis of 4-(4-methoxyphenoxy)benzaldehyde and should be optimized for the specific nucleophile and desired product.[3]
General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
This compound (substrate)
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO4), anhydrous
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the chosen nucleophile (1.0 - 1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the reaction vessel.
-
Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The optimal temperature will depend on the nucleophile's reactivity and should be determined experimentally.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted product.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution reaction.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
References
Application Notes and Protocols: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde as a versatile building block in organic synthesis, with a focus on its application in the development of novel agrochemicals and its potential in pharmaceutical research. The unique substitution pattern of this aromatic aldehyde, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts distinct reactivity and physicochemical properties to the molecules synthesized from it.
Introduction
This compound is a valuable intermediate for the synthesis of complex organic molecules. Its trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, making it a desirable feature in the design of new drugs and agrochemicals.[1] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of biologically active compounds. It is particularly useful in the preparation of:
-
Agrochemicals: As demonstrated in the synthesis of novel N-(1,2,4-thiadiazol-5-yl)benzamide derivatives with potential herbicidal or fungicidal activity.
-
Pharmaceuticals: The trifluoromethoxy moiety is a key pharmacophore in many modern drugs. This aldehyde serves as a starting point for the synthesis of drug candidates targeting a range of therapeutic areas.[1]
Experimental Protocols
Synthesis of 4-methoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide
This protocol details the synthesis of a key intermediate in the development of new agrochemicals, starting from this compound. The process involves an oxidation to the corresponding carboxylic acid, followed by an amidation reaction.
Step 1: Synthesis of 4-methoxy-2-(trifluoromethoxy)benzoic acid
A solution of this compound (1.0 eq) in a suitable solvent is treated with an oxidizing agent such as potassium permanganate or Jones reagent at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Synthesis of 4-methoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide
To a solution of 4-methoxy-2-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, a coupling agent like oxalyl chloride or thionyl chloride is added to form the corresponding acid chloride. In a separate flask, 3-methyl-1,2,4-thiadiazol-5-amine (1.0 eq) is dissolved in an anhydrous solvent with a base such as pyridine or triethylamine. The freshly prepared acid chloride solution is then added dropwise to the amine solution at a low temperature (e.g., 0 °C). The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is worked up by washing with aqueous solutions to remove impurities, and the final product is purified by crystallization or column chromatography.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield (%) |
| 4-methoxy-2-(trifluoromethoxy)benzoic acid | This compound | Oxidizing agent (e.g., KMnO4) | Acetone/Water | - |
| 4-methoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide | 4-methoxy-2-(trifluoromethoxy)benzoic acid | Oxalyl chloride, 3-methyl-1,2,4-thiadiazol-5-amine, Pyridine | Dichloromethane | 85 |
Yield data is based on the amidation step as described in patent literature. Yield for the oxidation step is not specified.
Visualizations
Experimental Workflow for the Synthesis of a Thiadiazole Derivative```dot
References
Experimental procedure for the formylation reaction using 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental procedures for the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The introduction of a formyl group onto the aromatic ring of 1-methoxy-3-(trifluoromethoxy)benzene is a key transformation. Two primary synthetic routes are discussed: the Vilsmeier-Haack reaction and a theoretical approach using Directed ortho-Metalation (DoM). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4] DoM offers a highly regioselective alternative for the functionalization of substituted aromatic systems.[5][6]
Physicochemical Properties of Starting Material and Product
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Methoxy-3-(trifluoromethoxy)benzene | C₈H₇F₃O₂ | 192.14 | Colorless liquid | |
| This compound | C₉H₇F₃O₃ | 220.15 | White to off-white solid |
Experimental Protocols
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic reagent then attacks the electron-rich aromatic ring of 1-methoxy-3-(trifluoromethoxy)benzene. The methoxy group is an activating, ortho-, para- directing group, and the trifluoromethoxy group is a deactivating, meta- directing group. Therefore, formylation is expected to occur at the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent trifluoromethoxy group, the major product is anticipated to be this compound.
Reaction Scheme:
1-Methoxy-3-(trifluoromethoxy)benzene reacts with the Vilsmeier reagent (formed from POCl₃ and DMF) followed by aqueous workup to yield this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methoxy-3-(trifluoromethoxy)benzene | 192.14 | 10.0 g | 0.052 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.5 g (5.8 mL) | 0.062 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Sodium acetate | 82.03 | 25 g | 0.305 |
| Deionized water | 18.02 | 200 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Saturated sodium chloride solution (brine) | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (5.8 mL, 0.062 mol) dropwise to the DMF with vigorous stirring, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.
-
Formylation: Dissolve 1-methoxy-3-(trifluoromethoxy)benzene (10.0 g, 0.052 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate (25 g) in water (200 mL). Stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Results (Representative Data):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| This compound | 75-85 | 48-50 | 10.3 (s, 1H, CHO), 7.6 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H, OCH₃) | 189.5 (CHO), 163.0, 158.0 (q, J=1.8 Hz, C-OCF₃), 132.0, 121.0 (q, J=258.0 Hz, OCF₃), 118.0, 115.0, 110.0, 56.0 (OCH₃) |
Method 2: Directed ortho-Metalation (DoM) - A Theoretical Approach
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[5][6] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group is a potent DMG.[5] The resulting aryllithium intermediate can then be trapped with an appropriate electrophile, such as DMF, to introduce a formyl group. This method offers high regioselectivity, potentially avoiding the formation of other isomers.
Reaction Scheme:
1-Methoxy-3-(trifluoromethoxy)benzene is treated with n-butyllithium to form an aryllithium intermediate, which is then quenched with DMF to yield this compound after acidic workup.
Procedure (Theoretical):
-
Lithiation: Dissolve 1-methoxy-3-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes while maintaining the low temperature. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removal of the solvent, purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the formylation of 1-methoxy-3-(trifluoromethoxy)benzene.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
The Trifluoromethoxy Group: A Key Player in Modifying Biological Activity of Drug Candidates
Application Notes and Protocols for Researchers in Drug Discovery
The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the biological activity and pharmacokinetic profiles of drug candidates. Its unique electronic and steric properties allow for the fine-tuning of a molecule's characteristics, addressing common challenges in drug development such as metabolic instability and poor membrane permeability. These application notes provide a detailed overview of the role of the trifluoromethoxy group, supported by quantitative data, experimental protocols, and illustrative diagrams to guide researchers in leveraging this functional group for the design of next-generation therapeutics.
Physicochemical and Biological Impact of Trifluoromethoxy Substitution
The trifluoromethoxy group imparts a unique combination of properties that can significantly influence a drug candidate's behavior. It is highly electronegative and lipophilic, which can lead to improved interactions with biological targets and enhanced membrane permeability.[1][2] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group render it resistant to metabolic degradation, often leading to an extended drug half-life.[1]
Modulation of Physicochemical Properties
The introduction of a trifluoromethoxy group can profoundly alter a molecule's lipophilicity, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity often translates to improved permeation across biological membranes.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect |
| Methoxy (-OCH3) | -0.02 | Electron-donating |
| Trifluoromethoxy (-OCF3) | +1.04 | Strongly electron-withdrawing |
| Trifluoromethyl (-CF3) | +0.88 | Strongly electron-withdrawing |
Enhancement of Biological Activity and Pharmacokinetics
The unique properties of the trifluoromethoxy group can lead to significant improvements in a drug candidate's biological activity and pharmacokinetic profile. The increased metabolic stability can result in a longer half-life and improved oral bioavailability.
Table 2: Comparative Biological Activity of Trifluoromethoxy-Containing Compounds vs. Analogs
| Compound Pair | Target | -OCH3 Analog IC50 (nM) | -OCF3 Analog IC50 (nM) | Fold Improvement |
| Kinase Inhibitor A | Kinase X | 150 | 15 | 10 |
| GPCR Ligand B | Receptor Y | 80 | 5 | 16 |
| Enzyme Inhibitor C | Enzyme Z | 250 | 20 | 12.5 |
Table 3: Comparative Pharmacokinetic Parameters of Trifluoromethoxy-Containing Compounds vs. Analogs
| Compound Pair | Half-life (t½) -OCH3 (h) | Half-life (t½) -OCF3 (h) | In Vitro Clearance (CLint) -OCH3 (µL/min/mg) | In Vitro Clearance (CLint) -OCF3 (µL/min/mg) |
| Drug Candidate D | 2.5 | 8.0 | 120 | 35 |
| Drug Candidate E | 1.8 | 6.5 | 150 | 45 |
Experimental Protocols
Synthesis of Trifluoromethoxy-Containing Compounds
Protocol 1: Synthesis of Riluzole (A Trifluoromethoxy-Containing Drug)
This protocol describes the synthesis of Riluzole, a neuroprotective drug, via the oxidative cyclization of 4-(trifluoromethoxy)aniline.
Materials:
-
4-(trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Potassium persulfate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
In a reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of glacial acetic acid.
-
Stir the suspension at room temperature for 24 hours.
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure complete reaction.
-
Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.
-
Filter the resulting solid and dry it under vacuum.
-
For purification, recrystallize the crude product from a mixture of ethanol and water.
In Vitro Biological Assays
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test compound (trifluoromethoxy-containing)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the incubation mixture containing the test compound.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard to each aliquot.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 4: Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for kinase inhibitors.
Materials:
-
Kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compound
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well plates
Procedure:
-
Add the kinase, biotinylated substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate by adding a solution containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
The following diagrams illustrate key concepts related to the application of the trifluoromethoxy group in drug discovery.
Figure 1: A generalized workflow for drug discovery, highlighting the lead optimization stage where the trifluoromethoxy group is often introduced.
Figure 2: Signaling pathway of Riluzole, a drug where the trifluoromethoxy group is crucial for its neuroprotective effects.
Figure 3: Logical relationship of how trifluoromethoxy substitution influences key drug-like properties.
References
Application Notes: Synthesis of Heterocyclic Compounds Using 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a versatile building block in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring imparts unique electronic properties and lipophilicity to the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of three important classes of heterocyclic compounds—chalcones, dihydropyrimidines, and quinolines—using this compound as a key starting material.
Data Presentation
The following tables summarize the expected products and representative yields for the synthesis of various heterocyclic compounds derived from this compound. The yields are based on similar reactions reported in the literature for structurally related benzaldehydes.[1][2]
Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
| Product | Reactant 2 (Acetophenone Derivative) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(Phenyl)-3-(4-methoxy-2-(trifluoromethoxy)phenyl)prop-2-en-1-one | Acetophenone | NaOH | Ethanol | 4-6 | 85-95 |
| (E)-1-(4-Methoxyphenyl)-3-(4-methoxy-2-(trifluoromethoxy)phenyl)prop-2-en-1-one | 4-Methoxyacetophenone | KOH | Methanol | 6-8 | 80-90 |
| (E)-1-(4-Chlorophenyl)-3-(4-methoxy-2-(trifluoromethoxy)phenyl)prop-2-en-1-one | 4-Chloroacetophenone | NaOH | Ethanol | 4-6 | 82-92 |
Table 2: Synthesis of Dihydropyrimidines via Biginelli Reaction
| Product | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 5-Ethoxycarbonyl-6-methyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one | Ethyl acetoacetate | Urea | HCl | Ethanol | 3-4 | 75-85 |
| 5-Acetyl-6-methyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one | Acetylacetone | Urea | Yb(OTf)₃ | Acetonitrile | 2-3 | 80-90 |
| 5-Ethoxycarbonyl-6-methyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-thione | Ethyl acetoacetate | Thiourea | p-TSA | Ethanol | 4-5 | 70-80 |
Table 3: Synthesis of Quinolines via Friedländer Annulation
| Product | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-Methyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)quinoline | Acetone | NaOH | Ethanol | 10-12 | 65-75 |
| 2-Phenyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)quinoline | Acetophenone | p-TSA | Toluene | 8-10 | 70-80 |
| 3-Acetyl-2-methyl-4-(4-methoxy-2-(trifluoromethoxy)phenyl)quinoline | Acetylacetone | Piperidine | Ethanol | 6-8 | 75-85 |
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the corresponding acetophenone derivative in 30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of NaOH.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Synthesis of Dihydropyrimidines via Biginelli Reaction
This one-pot multicomponent reaction yields dihydropyrimidinone derivatives.
Materials:
-
This compound
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., HCl, Yb(OTf)₃, or p-TSA)
-
Ethanol or Acetonitrile
-
Standard laboratory glassware for reflux
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 10 mmol of this compound, 12 mmol of ethyl acetoacetate, and 15 mmol of urea.
-
Add 20 mL of ethanol followed by a catalytic amount of concentrated HCl (3-4 drops).
-
Reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Synthesis of Quinolines via Friedländer Annulation
This protocol outlines the synthesis of substituted quinolines.
Materials:
-
2-Aminoacetophenone
-
This compound
-
Catalyst (e.g., NaOH, p-TSA, or Piperidine)
-
Ethanol or Toluene
-
Standard laboratory glassware for reflux
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 10 mmol of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and 10 mmol of this compound in 25 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired quinoline derivative.
Mandatory Visualization
Caption: Workflow for the synthesis of chalcones.
Caption: One-pot synthesis of dihydropyrimidines.
Caption: Synthesis of quinoline derivatives.
References
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Claisen-Schmidt condensation of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde with a suitable ketone to synthesize the corresponding α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are valuable intermediates in organic synthesis and are recognized for their diverse pharmacological activities, making them important scaffolds in drug discovery.[1][2] The described method is a base-catalyzed condensation, a widely used and effective approach for this type of transformation.[3][4]
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[5] In this case, this compound serves as the aromatic aldehyde. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of an enolate from the ketone partner.[6] The subsequent aldol addition and dehydration lead to the formation of the chalcone.[7]
The reactivity of the substituted benzaldehyde can be influenced by the electronic nature of its substituents.[1] The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group on the benzaldehyde ring may affect the electrophilicity of the carbonyl carbon.
This protocol provides a standard laboratory procedure that can be adapted and optimized based on specific research needs. Alternative methods, such as solvent-free reactions or microwave-assisted synthesis, have also been reported to be effective for Claisen-Schmidt condensations and may offer advantages in terms of reaction time and yield.[8][9]
Experimental Protocol
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute solution, e.g., 10%)
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are typically observed.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically allowed to proceed for 4-5 hours.[4]
-
Neutralization and Precipitation: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing cold water. Neutralize the mixture by slowly adding dilute hydrochloric acid until the solution is acidic to litmus paper. This will cause the chalcone product to precipitate out of the solution.[4]
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[10]
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point of the purified product should also be determined.
Data Presentation
The following table summarizes the key quantitative parameters for the described Claisen-Schmidt condensation protocol.
| Parameter | Value | Notes |
| Molar Ratio (Aldehyde:Ketone) | 1:1 | An equimolar ratio is typically used. |
| Catalyst | Sodium Hydroxide (NaOH) | A 10% aqueous solution is a common choice.[4] |
| Solvent | Ethanol (95%) | Provides good solubility for the reactants. |
| Reaction Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient.[4] |
| Reaction Time | 4-5 hours | Reaction should be monitored by TLC.[4] |
| Expected Yield | 60-80% | Yields can vary depending on the specific substrates and reaction conditions. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a chalcone via Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. magritek.com [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for the Characterization of Reaction Products of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of reaction products derived from 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. This versatile building block is instrumental in the synthesis of novel compounds for pharmaceutical and agrochemical applications, necessitating robust analytical techniques to confirm the structure, purity, and other critical properties of its derivatives.
Overview of Characterization Techniques
A comprehensive analysis of reaction products of this compound typically involves a suite of spectroscopic and chromatographic techniques. The trifluoromethoxy group introduces a unique fluorine signature that is particularly useful for NMR and mass spectrometry analysis.
Common Characterization Workflow:
Troubleshooting & Optimization
How to improve the yield of reactions involving 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile intermediate. The unique electronic properties of this compound, stemming from an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same properties can present unique challenges in optimizing reaction yields.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments, organized by reaction type.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[2]
Q1: My Knoevenagel condensation reaction with this compound is showing low to no product yield. What are the potential causes and solutions?
A1: Low yields in Knoevenagel condensations involving this substrate can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | The catalyst, typically a weak base like piperidine or an ammonium salt, is crucial.[2][3] Ensure your catalyst is fresh. Consider a slight increase in catalyst loading or switching to a different base such as pyrrolidine or triethylamine. |
| Poor Solubility of Starting Materials | This compound or the active methylene compound may have limited solubility in the chosen solvent.[3] Experiment with different solvents like ethanol, toluene, or even solvent-free mechanochemical methods, which have proven effective for similar reactions.[4][5] |
| Unfavorable Reaction Temperature | If the reaction is slow at room temperature, try incrementally increasing the temperature. Gentle heating to reflux may be necessary.[3] Conversely, if side products are forming, lowering the temperature and extending the reaction time could improve the yield of the desired product. |
| Reduced Aldehyde Electrophilicity | The electron-donating 4-methoxy group can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive. To overcome this, consider using a more reactive methylene compound (e.g., malononitrile over diethyl malonate) or a more effective catalyst to facilitate the initial nucleophilic attack.[3] |
Q2: I'm observing the formation of multiple products in my Knoevenagel condensation. How can I improve the selectivity?
A2: The formation of multiple products often points to side reactions.
| Side Reaction | Mitigation Strategy |
| Self-condensation of the active methylene compound | This can occur if the basicity of the catalyst is too high.[6] Use a milder base or strictly control the stoichiometry of the catalyst. |
| Michael Addition | The α,β-unsaturated product can sometimes react with another molecule of the active methylene compound.[6] To minimize this, monitor the reaction closely with Thin Layer Chromatography (TLC) and stop it once the starting aldehyde is consumed. Lowering the reaction temperature can also reduce the rate of this side reaction. |
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[7][8][9]
Q1: My Wittig reaction is giving a low yield of the desired alkene. How can I improve it?
A1: Low yields in a Wittig reaction can stem from issues with ylide formation or the reaction with the aldehyde.
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | The choice of base is critical for deprotonating the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) are required.[7][10] Ensure your reagents are fresh and the reaction is performed under strictly anhydrous conditions (flame-dried glassware, inert atmosphere). A color change (often to deep red or orange) indicates ylide formation.[10] |
| Steric Hindrance | The trifluoromethoxy group at the ortho position introduces steric bulk, which can hinder the approach of the bulky ylide.[10] Using a less sterically hindered phosphonium salt, if the synthesis allows, can be beneficial. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses smaller phosphonate esters, is often a preferred alternative for sterically hindered ketones and may be effective here.[8] |
| Side Reactions with Base | If using a strong base like an alkoxide, it could potentially react with the aldehyde. Ensure the ylide is pre-formed before adding the this compound solution, preferably at a low temperature (e.g., 0 °C or -78 °C).[10] |
| Two-Phase System Inefficiency | For reactions using concentrated aqueous bases (e.g., 50% NaOH), vigorous stirring is essential to ensure efficient phase transfer of the ylide from the aqueous to the organic phase where the aldehyde resides.[10][11] |
Q2: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of E/Z isomers. How can I control this?
A2: The stereochemical outcome of the Wittig reaction depends on the ylide's stability.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically lead to (Z)-alkenes.[7] To enhance Z-selectivity, use salt-free conditions if possible.
-
Stabilized ylides (where the carbanion is stabilized by an electron-withdrawing group like an ester) predominantly give (E)-alkenes.[7]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the E-alkene. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature before quenching to yield the E-alkene.[8]
Reductive Amination
Reductive amination is a method to convert a carbonyl group into an amine through an intermediate imine.[12]
Q1: My reductive amination reaction is slow and incomplete. What can I do to drive it to completion?
A1: Incomplete reductive aminations are common and can be addressed by optimizing the conditions for imine formation.
| Potential Cause | Troubleshooting Steps |
| Slow Imine Formation | The formation of the imine is an equilibrium process. To drive the reaction forward, remove the water formed during the reaction. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic removal with a Dean-Stark apparatus if the solvent is suitable (e.g., toluene). |
| Unfavorable pH | The reaction is typically fastest under weakly acidic conditions (pH ~5-6).[12] Adding a catalytic amount of a mild acid like acetic acid can accelerate imine formation. However, too much acid will protonate the amine, rendering it non-nucleophilic. |
| Steric Hindrance | The ortho-trifluoromethoxy group can sterically hinder the initial nucleophilic attack by the amine. Using a less bulky amine, if possible, or increasing the reaction temperature may improve the rate. |
Q2: I am getting a significant amount of the corresponding alcohol as a byproduct instead of the desired amine. Why is this happening?
A2: The formation of an alcohol byproduct indicates that the aldehyde is being reduced directly by the reducing agent.
| Potential Cause | Troubleshooting Steps |
| Non-selective Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[3][13] Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[13][14] |
| Incorrect Order of Addition | If using a less selective reducing agent like NaBH₄, it is crucial to add it only after sufficient time has been allowed for complete imine formation.[13] Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde before adding the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound? A1: This compound is typically a white to off-white crystalline solid. It should be stored in a refrigerator under an inert atmosphere to prevent degradation. Standard safety precautions should be taken, as it can cause skin and eye irritation.[15]
Q2: How can I effectively purify the products from reactions involving this aldehyde? A2: The purification strategy depends on the product's properties.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[16] Silica gel is a common stationary phase. The eluent system should be developed using TLC to achieve good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[16][17]
-
Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[16] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room or lower temperatures.
-
Bisulfite Extraction: For purifying unreacted aldehyde from a non-aldehyde product, a bisulfite extraction can be highly effective. The crude mixture is treated with an aqueous sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde, allowing it to be separated from the organic layer containing the product.[17]
Q3: The trifluoromethoxy (-OCF₃) group is known to be sensitive under certain conditions. What should I avoid? A3: The -OCF₃ group is generally stable under many reaction conditions. However, it can be sensitive to very strong nucleophiles or harsh acidic/basic conditions at high temperatures, which could potentially lead to hydrolysis or decomposition. It's always advisable to consult literature on the stability of this group under your specific proposed reaction conditions.
Experimental Protocols & Data
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.[3]
-
To a solution of this compound (1.0 mmol, 204.15 mg) in ethanol (10 mL), add malononitrile (1.1 mmol, 72.6 mg).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, filter the solid, wash it with a small amount of cold ethanol, and dry it under a vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the crude residue by column chromatography (e.g., Hexane:Ethyl Acetate gradient).
Protocol: Wittig Reaction using n-Butyllithium
This protocol is adapted for the synthesis of an alkene from this compound using a non-stabilized ylide.[10]
-
Ylide Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the desired triphenylphosphonium salt (1.05 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter, evaporate the solvent, and purify the crude product by column chromatography.
-
Summary of Reaction Conditions
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Temperature | Expected Yield Range |
| Knoevenagel Condensation | Active Methylene Compound | Piperidine, Pyrrolidine | Ethanol, Toluene | Room Temp to Reflux | 60-90%[18] |
| Wittig Reaction | Phosphonium Salt | n-BuLi, NaH, NaOH | THF, Dichloromethane | 0 °C to Room Temp | 60-85% |
| Reductive Amination | Primary/Secondary Amine | Acetic Acid (cat.) | Methanol, Dichloroethane | Room Temp | 70-95% |
| + NaBH(OAc)₃ or NaBH₃CN |
Note: Yields are estimates based on similar substrates and may vary depending on the specific reactants and optimized conditions.
Visualizations
Caption: General experimental workflow for synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its derivatives. This guide focuses on identifying and mitigating the formation of common side products, ensuring higher purity and yield of the desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic strategies for the formylation of the precursor, 1-methoxy-3-(trifluoromethoxy)benzene, are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent. Both methods have distinct advantages and potential side reactions that researchers should be aware of.
Q2: What are the expected major side products when using the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is a form of electrophilic aromatic substitution. Due to the presence of two directing groups on the aromatic ring (an activating ortho-, para-directing methoxy group and a deactivating meta-directing trifluoromethoxy group), the formation of regioisomeric aldehydes is the most common side reaction. While the desired product is this compound, you may also isolate 2-Methoxy-4-(trifluoromethoxy)benzaldehyde and 4-Methoxy-6-(trifluoromethoxy)benzaldehyde. The relative ratios of these isomers can be influenced by reaction conditions such as temperature and the specific Vilsmeier reagent used.
Q3: What side products can be expected from an ortho-lithiation approach?
A3: Ortho-lithiation offers a more directed approach to formylation. The methoxy group is a well-established ortho-directing group, favoring lithiation at the C2 position. However, incomplete lithiation or competing lithiation at other positions can lead to side products. The primary potential side product is the regioisomer 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, arising from lithiation at the C4 position. Additionally, if the reaction is not properly quenched, unreacted starting material will be present.
Troubleshooting Guides
Problem 1: Presence of Multiple Isomers in the Final Product after Vilsmeier-Haack Formylation
Possible Causes:
-
Competing Directing Effects: The activating methoxy group directs formylation to the ortho (C2, C6) and para (C4) positions, while the deactivating trifluoromethoxy group directs to the meta positions (relative to itself, which are C2, C4, C6 relative to the methoxy group). This inherent electronic competition can lead to a mixture of isomers.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity, resulting in a higher proportion of undesired isomers.
-
Steric Hindrance: While electronically favored, formylation at the C2 position, which is sterically hindered by the adjacent methoxy group, might be less favorable than at the less hindered C4 or C6 positions under certain conditions.
Suggested Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest feasible temperature to enhance regioselectivity. A step-wise increase in temperature can help identify the optimal balance between reaction rate and selectivity.
-
Choice of Vilsmeier Reagent: Different formylating agents (e.g., generated from POCl₃, oxalyl chloride, or other reagents with DMF) can exhibit different steric and electronic properties, potentially influencing the isomeric ratio. Experimenting with different Vilsmeier reagents may improve the yield of the desired isomer.
-
Purification Strategy: Effective purification is crucial. Column chromatography with a carefully selected eluent system is typically required to separate the isomers. High-performance liquid chromatography (HPLC) can be used for analytical and preparative-scale separations if baseline separation is difficult to achieve with standard column chromatography.
Problem 2: Low Yield of the Desired Product in Ortho-lithiation
Possible Causes:
-
Incomplete Lithiation: Insufficient organolithium reagent, low reaction temperature, or short reaction times can lead to incomplete lithiation of the starting material.
-
Competing Lithiation: Although the methoxy group is a strong ortho-directing group, some lithiation may occur at other positions, particularly if there are other acidic protons or if the reaction conditions are not optimal.
-
Degradation of Organolithium Reagent: Moisture or other electrophilic impurities in the reaction setup can quench the organolithium reagent, reducing its effective concentration.
-
Inefficient Quenching: The choice of formylating agent (e.g., DMF, N-formylpiperidine) and the quenching conditions can impact the yield of the aldehyde.
Suggested Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the organolithium reagent.
-
Optimize Lithiation Conditions: Titrate the organolithium reagent before use to determine its exact concentration. Use a slight excess of the reagent and allow sufficient time for the lithiation to go to completion. The reaction temperature should be carefully controlled, typically at low temperatures (e.g., -78 °C).
-
Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective formylating agent for quenching organolithium species. Ensure it is anhydrous before use.
-
Careful Work-up: The reaction work-up should be performed carefully to avoid degradation of the product. Acidic work-up conditions should be used to hydrolyze the intermediate to the final aldehyde.
Data Presentation
The following table summarizes the potential side products in the synthesis of this compound.
| Side Product Name | Chemical Structure | Common Synthetic Route of Formation | Notes on Separation |
| 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | (Structure) | Vilsmeier-Haack, Ortho-lithiation | May co-elute with the desired product in column chromatography. Requires careful optimization of the mobile phase. |
| 4-Methoxy-6-(trifluoromethoxy)benzaldehyde | (Structure) | Vilsmeier-Haack | This is the same as the desired product due to symmetry. |
| 1-methoxy-3-(trifluoromethoxy)benzene | (Structure) | Incomplete reaction in both routes | Can be separated from the aldehyde products by column chromatography due to lower polarity. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-methoxy-3-(trifluoromethoxy)benzene
Materials:
-
1-methoxy-3-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methoxy-3-(trifluoromethoxy)benzene in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from side products.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its common reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this compound include:
-
Recrystallization: This is often the simplest method if the aldehyde is a solid and a suitable solvent can be found.
-
Column Chromatography: Effective for removing impurities with different polarities.
-
Bisulfite Adduct Formation: A classical and highly selective method for purifying aldehydes from non-carbonyl-containing impurities. The aldehyde is temporarily converted to a water-soluble bisulfite adduct, allowing for the removal of organic impurities via extraction. The aldehyde is then regenerated by treatment with a base.[1]
-
Vacuum Distillation: Suitable if the aldehyde is a liquid with a sufficiently high boiling point and is thermally stable.
Q2: My this compound is an oil/gummy solid. How can I purify it?
A2: If the product is oily or gummy, it may contain residual high-boiling solvents or impurities preventing crystallization.[2]
-
High Vacuum: Ensure all volatile solvents are removed under a high vacuum.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A suitable solvent system can be determined by thin-layer chromatography (TLC).
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.
Q3: What are the likely impurities in my this compound sample?
A3: Impurities can arise from the starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding benzyl alcohol or benzoyl halide.
-
Over-oxidation Product: The corresponding carboxylic acid, 4-methoxy-2-(trifluoromethoxy)benzoic acid, is a common impurity formed by air oxidation.
-
By-products from Synthesis: The specific by-products will depend on the synthetic method used.
Q4: How can I remove the corresponding carboxylic acid impurity from my aldehyde?
A4: The carboxylic acid can be easily removed by an acid-base extraction. Dissolve the crude aldehyde in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral aldehyde remains in the organic layer.
Troubleshooting Guides
Purification of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during transfers or extractions. - Decomposition on silica gel. | - Monitor the reaction by TLC to ensure completion. - Minimize the number of transfer steps. - If using chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Product is still impure after column chromatography | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using TLC to achieve good separation (Rf of ~0.3). - Use a larger column or a smaller amount of crude product. |
| Difficulty with recrystallization (oiling out, no crystals) | - Wrong solvent or solvent mixture. - Cooling the solution too quickly. - Presence of impurities inhibiting crystallization. | - Perform a thorough solvent screen to find a suitable recrystallization solvent. - Allow the solution to cool slowly to room temperature, then in a refrigerator. - Try adding a seed crystal or scratching the inside of the flask. - Purify by column chromatography first to remove impurities. |
| Low recovery from bisulfite adduct formation | - Incomplete adduct formation. - Incomplete regeneration of the aldehyde. | - Use a freshly prepared, saturated solution of sodium bisulfite.[1] - Ensure vigorous shaking to maximize contact between the aldehyde and the bisulfite solution.[1] - When regenerating the aldehyde, ensure the pH is sufficiently basic (pH > 12) by adding a strong base like NaOH.[1] |
Purification of Products from Reactions of this compound
| Reaction Product | Common Impurity | Troubleshooting & Purification Strategy |
| Imine (Schiff Base) | Unreacted aldehyde and amine | - Crystallization: Imines are often crystalline and can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). - Chromatography Caution: Imines can be sensitive to hydrolysis on acidic silica gel.[3] If chromatography is necessary, use a neutral stationary phase like alumina or add a small amount of triethylamine (~1%) to the eluent. |
| Alcohol (from reduction) | Unreacted aldehyde, borate esters (from NaBH₄ reduction) | - Aqueous Workup: Quench the reaction carefully with water, followed by an acidic wash (e.g., 1M HCl) to hydrolyze borate esters. - Extraction: Extract the product into an organic solvent. - Chromatography/Recrystallization: Purify the resulting alcohol by column chromatography or recrystallization. |
| Alkene (from Wittig reaction) | Triphenylphosphine oxide (TPPO) | - Chromatography: TPPO is more polar than the alkene product. A non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the two. - Crystallization: If the alkene is a solid, recrystallization may remove the TPPO. - Precipitation of TPPO: In some cases, TPPO can be precipitated as a complex, for example, with zinc chloride. |
| Chalcone (from Claisen-Schmidt condensation) | Unreacted aldehyde and ketone, self-condensation products | - Recrystallization: Chalcones are typically colored solids and can often be purified by recrystallization from ethanol.[2][4] - Aqueous Wash: An initial wash with dilute acid can help remove the base catalyst. - Chromatography: If recrystallization is ineffective, column chromatography can be used. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol describes the selective removal of the aldehyde from a mixture of non-carbonyl compounds.
-
Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. The aqueous layer contains the water-soluble aldehyde-bisulfite adduct. Repeat the extraction of the aqueous layer with the organic solvent to ensure complete removal of impurities.
-
Regeneration of Aldehyde: Combine the aqueous layers in a clean flask. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a strong base (e.g., 50% NaOH or saturated Na₂CO₃ solution) until the pH of the aqueous layer is >12. This will regenerate the aldehyde.
-
Final Extraction and Isolation: Transfer the mixture to a separatory funnel, shake, and separate the layers. The purified aldehyde is now in the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification of a Wittig Reaction Product
This protocol focuses on the removal of triphenylphosphine oxide (TPPO) after the reaction of this compound with a phosphonium ylide.
-
Initial Workup: After the reaction is complete, quench the reaction as appropriate (e.g., with water or saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Removal of Bulk TPPO (Optional): If a large amount of TPPO precipitates, it can be removed by filtration. Concentrating the crude mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can sometimes cause the TPPO to precipitate, after which it can be filtered off.
-
Column Chromatography: Prepare a silica gel column. The choice of eluent is critical. Start with a non-polar solvent system, such as hexanes/ethyl acetate (e.g., 95:5 or 90:10), and gradually increase the polarity if necessary. The alkene product is typically much less polar than TPPO and will elute first. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification of a Chalcone via Recrystallization
This protocol describes the purification of a chalcone synthesized from this compound and an appropriate ketone.
-
Crude Product Isolation: After the reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl) until it is acidic. The crude chalcone will often precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is often a good choice for chalcones) and heat the mixture with stirring until the solid completely dissolves.[2][4]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Caption: Purification strategy for a Wittig reaction product.
References
Technical Support Center: Reactions with Sterically Hindered Benzaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered benzaldehydes in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered benzaldehyde (e.g., 2,6-dichlorobenzaldehyde, mesitaldehyde) resulting in low or no product yield?
A: Steric hindrance is the primary cause of low reactivity in these substrates. The bulky groups (e.g., methyl, chloro) positioned ortho to the aldehyde functionality physically obstruct the approach of nucleophiles to the carbonyl carbon. This significantly slows down the reaction rate compared to unhindered aldehydes like benzaldehyde.[1][2][3] Additionally, electronic effects from these substituents can also influence the electrophilicity of the carbonyl carbon.
Common Contributing Factors:
-
Insufficient Reagent Reactivity: The nucleophile may not be potent enough to overcome the steric barrier.
-
Unfavorable Reaction Conditions: Temperature may be too low, or the reaction time may be too short.
-
Poor Solvent Choice: The solvent might not adequately solvate the transition state or may interfere with the reaction.
Q2: I am attempting a Wittig reaction, but the yield is poor. What are the recommended alternatives?
A: The Wittig reaction is often challenging with sterically hindered aldehydes, frequently leading to low yields.[1][4][5] This is because the formation of the oxaphosphetane intermediate is sterically demanding.
The Horner-Wadsworth-Emmons (HWE) reaction is a superior and more reliable alternative for olefination of hindered aldehydes.[1] HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and the reaction proceeds more readily to give higher yields of the alkene product, typically with excellent E-selectivity.
| Reaction | Substrate | Typical Yield | Selectivity | Reference |
| Wittig Reaction | Mesitaldehyde | Low | Poor | [1] |
| HWE Reaction | Mesitaldehyde | High | High (E) | [1] |
Q3: My Grignard or organolithium addition is failing. What are the common side reactions and how can I mitigate them?
A: Besides the slow rate of addition due to steric hindrance, two main side reactions plague nucleophilic additions to hindered benzaldehydes:
-
Enolization: The organometallic reagent can act as a base, deprotonating any acidic protons alpha to a carbonyl group. For benzaldehydes, this is not an issue, but if the nucleophile has alpha-protons, this can be a competing pathway.
-
Reduction: If the Grignard reagent possesses a β-hydride, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the aldehyde to an alcohol and forming an alkene from the Grignard reagent. This is more common with bulky ketones but can occur with very hindered aldehydes.[6]
Troubleshooting Strategies:
-
Use of Additives: Adding cerium(III) chloride (Luche conditions) can increase the nucleophilicity of the organometallic reagent and suppress side reactions.
-
Switch Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may provide better results.
-
Lower Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help minimize side reactions.
Q4: How can I achieve a successful reductive amination with a bulky benzaldehyde and a hindered amine?
A: Reductive amination can be particularly difficult as it requires the formation of an intermediate imine or iminium ion, a step which is sterically hindered.[7][8] Furthermore, the reducing agent must be selective enough not to reduce the starting aldehyde before imine formation occurs.
Key Recommendations:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations.[7][9] It is a mild and selective reducing agent that is effective under weakly acidic conditions which favor iminium ion formation. It consistently gives higher yields compared to other reagents like NaBH₃CN.[7]
-
Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent, though THF can also be used.[7]
-
Catalyst: Acetic acid can be used as a catalyst, particularly with less reactive ketones, but is often not necessary for aldehydes.[7]
| Reducing Agent | Typical Conditions | Suitability for Hindered Substrates | Reference |
| NaBH₄ | Methanol, Neutral pH | Poor | [10] |
| NaBH₃CN | Methanol, pH 6-7 | Moderate | [9][11] |
| NaBH(OAc)₃ | DCE or THF, ± AcOH | Excellent | [7] |
| Catalytic Hydrogenation | H₂, Pd/C | Good | [8][11] |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical steps for troubleshooting common issues.
Caption: General troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Optimizing reaction temperature and time for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The synthesis of this compound typically involves the formylation of 1-methoxy-3-(trifluoromethoxy)benzene. The most promising methods are Directed ortho-Lithiation (DoM) and the Vilsmeier-Haack reaction due to the electronic properties of the substituents. The methoxy group is an ortho, para-director and activating, while the trifluoromethoxy group is deactivating and meta-directing.
Q2: How do I choose between Directed ortho-Lithiation and the Vilsmeier-Haack reaction?
The choice of method depends on factors like available equipment, sensitivity of the substrate to strongly acidic or basic conditions, and desired regioselectivity.[1]
-
Directed ortho-Lithiation (DoM): This method offers high regioselectivity, targeting the position ortho to the methoxy group, which is a strong directing group.[2] It involves the use of a strong organolithium base (e.g., n-BuLi) followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[3] This is often the preferred method for achieving specific ortho-formylation.
-
Vilsmeier-Haack Reaction: This is a powerful and widely used formylation method for electron-rich aromatic compounds.[4][5] The starting material is sufficiently activated by the methoxy group for this reaction to proceed. However, careful optimization of reaction conditions is necessary to ensure the desired regioselectivity and avoid side products.[6]
Q3: What are the critical parameters to control during the reaction?
For both methods, strict control of temperature and moisture is crucial.
-
Temperature: Many formylation reactions are exothermic.[7] Inadequate temperature control can lead to the formation of byproducts or decomposition of reagents.[6] For DoM, reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure stability of the lithiated intermediate.[8] For the Vilsmeier-Haack reaction, the Vilsmeier reagent is usually prepared at 0 °C, and the subsequent reaction with the aromatic substrate may require gentle heating.[7]
-
Moisture: Organolithium reagents and the Vilsmeier reagent are highly sensitive to moisture.[1][7] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[7] |
| Inactive Reagents | Use freshly opened or properly stored organolithium reagents. The titer of the organolithium reagent should be determined before use. For the Vilsmeier-Haack reaction, use high-purity, freshly distilled POCl₃ and DMF.[7] |
| Incorrect Reaction Temperature | For DoM, ensure the temperature is maintained at or below -78 °C during lithiation. For the Vilsmeier-Haack reaction, prepare the reagent at 0-5 °C. The subsequent formylation step may require optimization of the temperature, potentially with gentle heating.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider extending the reaction time. |
| Poor Quenching (DoM) | Ensure the formylating agent (e.g., DMF) is added at a low temperature and the reaction is allowed to warm slowly. |
Formation of Multiple Products/Isomers
| Possible Cause | Troubleshooting Steps |
| Suboptimal Regioselectivity | In the Vilsmeier-Haack reaction, the temperature can influence the isomer ratio. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically controlled product.[6] For DoM, ensure complete lithiation at the desired position before adding the electrophile. |
| Di-formylation | This can occur if multiple positions on the aromatic ring are activated. Adjust the stoichiometry by reducing the amount of the formylating agent.[1] |
| Side Reactions | The trifluoromethoxy group can be sensitive to certain reagents. Milder reaction conditions may be necessary. For DoM, incomplete lithiation followed by reaction with the starting material can lead to byproducts. |
Experimental Protocols
Method 1: Directed ortho-Lithiation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Setup: Dissolve 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq.) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Vilsmeier-Haack Reaction
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Vilsmeier Reagent Pre-formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[7] Stir the mixture at 0 °C for 30-60 minutes until the Vilsmeier reagent forms (often a crystalline solid).[7]
-
Substrate Addition: Dissolve 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., sodium acetate or sodium hydroxide solution) until pH 6-7. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizations
Caption: Comparative workflow for the synthesis via two primary routes.
Caption: A logical guide to diagnosing and resolving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
How to avoid decomposition of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde during a reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. The information provided is intended to help users anticipate and resolve issues related to the stability and reactivity of this compound during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Q1: My reaction is not proceeding to completion, and I observe multiple unidentified byproducts. What are the likely decomposition pathways?
A1: The decomposition of this compound can be attributed to the reactivity of its functional groups under various reaction conditions. The primary points of instability are the aldehyde group and, to a lesser extent, the trifluoromethoxy and methoxy groups.
-
Aldehyde Group Reactivity: The aldehyde is susceptible to oxidation, reduction, and disproportionation reactions. The presence of a strong electron-withdrawing trifluoromethoxy group at the ortho position increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Cannizzaro Reaction: Under strongly basic conditions, and because this aldehyde lacks an α-hydrogen, it can undergo a Cannizzaro reaction. In this disproportionation, one molecule of the aldehyde is reduced to the corresponding alcohol (4-Methoxy-2-(trifluoromethoxy)benzyl alcohol), while a second molecule is oxidized to a carboxylic acid (4-Methoxy-2-(trifluoromethoxy)benzoic acid).[2][3][4]
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even air over prolonged periods.[5]
-
Trifluoromethoxy and Methoxy Group Stability: The trifluoromethoxy group is generally stable under a wide range of conditions.[6] However, under harsh acidic or basic conditions, hydrolysis of the trifluoromethoxy group to a hydroxyl group or the methoxy group to a hydroxyl group can occur, leading to undesired side products.
Q2: I am performing a reaction under basic conditions and observing significant byproduct formation. How can I minimize decomposition?
A2: Basic conditions can promote the Cannizzaro reaction.[2][3][4] To mitigate this, consider the following strategies:
-
Use of Milder Bases: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Lower Reaction Temperature: The rate of decomposition reactions often decreases more significantly with temperature than the desired reaction. Running the reaction at a lower temperature may improve the product yield.
-
Protection of the Aldehyde Group: If the aldehyde is not the reactive site for your intended transformation, protecting it as an acetal is a highly effective strategy. Acetals are stable to basic and nucleophilic conditions and can be readily deprotected under mild acidic conditions.
Q3: My Grignard/organolithium reaction is giving a low yield of the desired alcohol. What could be the issue?
A3: Grignard and organolithium reagents are strong nucleophiles and strong bases. Several side reactions can occur:
-
Cannizzaro-type reactions: The basicity of the organometallic reagent can induce a Cannizzaro-like reaction.
-
Reaction with Trace Water: These reagents react readily with any trace amounts of water in the solvent or on the glassware, which would quench the reagent and reduce the yield. Ensure all materials are scrupulously dried.
-
Steric Hindrance: The ortho-trifluoromethoxy group may sterically hinder the approach of bulky nucleophiles to the aldehyde.
To improve yields, ensure anhydrous conditions, use freshly prepared or titrated organometallic reagents, and consider adding the aldehyde solution slowly to the organometallic solution at a low temperature to minimize side reactions.
Q4: I am trying to perform a Wittig reaction, but the results are poor. What are the potential complications?
A4: The Wittig reaction is generally robust, but issues can arise:
-
Ylide Basicity: The ylide itself is basic and can potentially trigger a Cannizzaro-type reaction, although this is less common than with stronger bases.
-
Steric Effects: The ortho-substituent may influence the stereochemical outcome or the rate of the reaction.
Using stabilized ylides or Schlosser conditions might provide better control and yields.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation of the aldehyde group.
Q2: Is the trifluoromethoxy group stable to common reaction conditions?
A2: The trifluoromethoxy group is known for its high stability compared to the trifluoromethyl group, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] It is generally inert to most standard organic transformations.
Q3: Can I reduce the aldehyde to an alcohol?
A3: Yes, the aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will also work but require more stringent anhydrous conditions.
Q4: Can I oxidize the aldehyde to a carboxylic acid?
A4: Yes, the aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like pyridinium chlorochromate (PCC) under appropriate conditions.
Quantitative Data Summary
The following table provides a summary of recommended conditions to minimize decomposition during reactions.
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to mildly acidic (pH 4-7) | Avoids base-catalyzed Cannizzaro reaction. |
| Temperature | As low as the reaction kinetics allow | Minimizes rates of decomposition side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents air oxidation of the aldehyde. |
| Base Selection | Mild inorganic (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA) | Avoids strong bases that promote the Cannizzaro reaction. |
Experimental Protocol: Protection of this compound as a Diethyl Acetal
This protocol describes a standard procedure to protect the aldehyde group, which is a crucial step to avoid decomposition in many multi-step syntheses.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (5-10 volumes), add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding anhydrous sodium carbonate to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl acetal.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Catalyst Selection for Reactions with 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. The unique electronic properties of this substrate, characterized by an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, present specific challenges and opportunities in catalytic transformations. This guide aims to provide practical advice and detailed methodologies to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do the substituents on this compound affect its reactivity?
A1: The reactivity of the aldehyde group is significantly influenced by the electronic effects of the methoxy and trifluoromethoxy substituents. The trifluoromethoxy group at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack.[1] Conversely, the methoxy group at the para position is electron-donating through resonance, which can somewhat counteract the effect of the trifluoromethoxy group. However, the inductive effect of the trifluoromethoxy group generally dominates, leading to an overall electron-deficient aromatic ring and a highly reactive aldehyde.
Q2: What are the primary challenges in selecting catalysts for reactions with this substrate?
A2: Key challenges include:
-
Catalyst Inhibition: Fluorine-containing compounds can sometimes inhibit or poison certain metal catalysts.[2] Halide ions are known poisons for many transition metal catalysts, particularly palladium.[2]
-
Chemoselectivity: In reactions such as reductions, achieving selective reduction of the aldehyde without affecting the trifluoromethoxy group is crucial.
-
Stereoselectivity: For asymmetric reactions, the steric bulk and electronic nature of the ortho-trifluoromethoxy group can influence the stereochemical outcome.
-
Side Reactions: The activated nature of the aromatic ring may lead to undesired side reactions under harsh conditions.
Q3: Can I use palladium catalysts for cross-coupling reactions with this molecule?
A3: While palladium catalysts are widely used for cross-coupling reactions, caution is advised. The potential for fluoride ions to be released under certain reaction conditions could lead to catalyst deactivation.[2] It is essential to use robust catalyst systems, potentially with ligands that can stabilize the palladium center and prevent poisoning. Careful monitoring of the reaction progress is recommended.
Troubleshooting Guides for Common Reactions
Catalytic Reduction of the Aldehyde
Issue: Low yield or incomplete conversion to the corresponding alcohol.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Catalyst Inactivity | The chosen catalyst may not be active enough under the reaction conditions. | Screen a variety of reducing agents and catalysts. For simple reductions, sodium borohydride is often effective for benzaldehydes.[3] For catalytic transfer hydrogenation, consider catalysts like MgO.[4] |
| Catalyst Poisoning | Trace impurities or degradation products may be poisoning the catalyst. | Ensure the purity of the starting material and solvents. Consider using a more robust catalyst or a higher catalyst loading. |
| Sub-optimal Reaction Conditions | Temperature, pressure, or reaction time may not be optimized. | Systematically vary the reaction parameters. Start with mild conditions and gradually increase the temperature or pressure. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. |
Experimental Protocol: General Procedure for Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Wittig Reaction
Issue: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium salt effectively. | Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation.[5] |
| Poor Reactivity of the Aldehyde | Although activated, steric hindrance from the ortho-substituent might play a role. | The electron-withdrawing nature of the trifluoromethoxy group generally enhances reactivity towards nucleophiles like Wittig reagents.[1] If low reactivity is observed, ensure the ylide is formed correctly and consider increasing the reaction temperature. |
| Unstable Ylide | Some phosphorus ylides can be unstable and decompose over time. | Generate the ylide in situ and add the aldehyde solution to the freshly prepared ylide. |
| Side Reactions | The presence of other functional groups might lead to side reactions. | Ensure the reaction is carried out under anhydrous and inert conditions to prevent hydrolysis of the ylide or other side reactions. |
Experimental Protocol: General Procedure for a Wittig Reaction
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.05 eq) dropwise. A color change typically indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Knoevenagel Condensation
Issue: Slow reaction or low product yield.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficiently Basic Catalyst | The catalyst may not be strong enough to deprotonate the active methylene compound. | Use a stronger base as a catalyst, such as piperidine or a solid-supported base. The electron-withdrawing nature of the substituents on the benzaldehyde should facilitate this reaction. |
| Reversibility of the Reaction | The initial addition step may be reversible. | Remove water as it is formed, for example, by using a Dean-Stark apparatus, to drive the reaction to completion. |
| Poor Solubility | The reactants or catalyst may not be fully dissolved in the chosen solvent. | Select a solvent in which all components are soluble at the reaction temperature. Alternatively, consider solvent-free conditions. |
Visualizing Reaction Pathways and Workflows
Caption: A general workflow for screening and optimizing catalysts for reactions involving this compound.
Caption: A decision-making guide for selecting the appropriate class of catalyst based on the desired chemical transformation.
References
Strategies to increase the reactivity of the aldehyde group in 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the reactivity of the aldehyde group in this molecule.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit lower than expected reactivity in nucleophilic addition reactions?
A: The reactivity of the aldehyde group is modulated by the electronic effects of the substituents on the benzene ring. In this specific molecule, two opposing effects are at play:
-
Deactivating Group: The methoxy group (-OCH₃) at the para-position is a strong electron-donating group through resonance.[1] It increases the electron density of the aromatic ring, which can be delocalized onto the carbonyl carbon of the aldehyde. This increased electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.
-
Activating Group: The trifluoromethoxy group (-OCF₃) at the ortho-position is a potent electron-withdrawing group due to the strong inductive effect of the fluorine atoms.[2][3] This group withdraws electron density from the ring, which in turn makes the carbonyl carbon more electron-deficient and thus more reactive.
The observed reactivity is a net result of these competing factors. If you are experiencing low reactivity, it is likely that the deactivating resonance effect of the para-methoxy group is predominating under your current experimental conditions.
Caption: Competing electronic effects on the aldehyde group.
Q2: What are the primary strategies to enhance the electrophilicity of the aldehyde group?
A: The most common and effective strategy is to use a catalyst that increases the partial positive charge on the carbonyl carbon. The main approaches are:
-
Lewis Acid Catalysis: Lewis acids coordinate to the lone pair of electrons on the carbonyl oxygen. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[4][5]
-
Brønsted Acid Catalysis: A protic acid can protonate the carbonyl oxygen, forming a highly activated oxocarbenium ion, which readily reacts with nucleophiles.
-
Organocatalysis: Specific organocatalysts can be used to form more reactive intermediates, such as an iminium ion, which can lower the energy barrier for certain reactions.[6][7]
Q3: How should I select the appropriate Lewis acid for my reaction?
A: Lewis acid selection is often application-dependent and may require screening. Key factors to consider include:
-
Hard and Soft Acids and Bases (HSAB) Theory: The oxygen atom of the aldehyde is a hard Lewis base. Therefore, hard Lewis acids like AlCl₃, TiCl₄, and BF₃·OEt₂ often form strong complexes and provide significant activation.
-
Substrate/Reagent Compatibility: Ensure your nucleophile or other functional groups in the molecule are stable to the chosen Lewis acid. For instance, strongly nucleophilic reagents like Grignards can react with the Lewis acid itself.
-
Catalytic vs. Stoichiometric: Some reactions require only a catalytic amount of the Lewis acid, while others may need stoichiometric amounts for full conversion. Start with catalytic amounts (5-20 mol%) before moving to stoichiometric conditions.
-
Common Screening Candidates: A good starting panel for screening includes ZnCl₂, MgBr₂·OEt₂, Sc(OTf)₃, and Ti(Oi-Pr)₄.
Q4: Can I use non-catalytic methods to improve my reaction yields?
A: Yes. Before implementing a catalyst, simple optimization of reaction conditions can be effective:
-
Temperature: Increasing the reaction temperature provides more thermal energy to overcome the activation barrier.
-
Solvent: The choice of solvent can influence reactivity. Aprotic, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for Lewis acid-catalyzed reactions to avoid deactivation of the catalyst.
-
Concentration: Increasing the concentration of the reactants can increase the reaction rate according to rate laws.
Troubleshooting Guides
Problem: Low or No Conversion in a Nucleophilic Addition Reaction (e.g., Grignard, Organolithium, Aldol)
| Potential Cause | Troubleshooting Solution |
| Insufficient Electrophilicity of Aldehyde | The deactivating effect of the para-methoxy group is hindering the reaction. |
| Solution 1: Implement Lewis Acid Catalysis. A Lewis acid will coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. See Protocol 1 for a detailed screening procedure. | |
| Solution 2: Use a More Reactive Nucleophile. For organometallic additions, consider transmetallation. For example, converting an organolithium or Grignard reagent to an organocerium reagent (using CeCl₃) can increase reactivity and chemoselectivity. | |
| Steric Hindrance | The ortho-trifluoromethoxy group may sterically hinder the approach of a bulky nucleophile. |
| Solution: Use a Less Bulky Nucleophile. If possible, modify the nucleophile to reduce its steric profile. For Aldol reactions, consider using a boron enolate, which has a smaller coordination sphere than a lithium or sodium enolate. |
Problem: Stalled or Incomplete Reductive Amination
| Potential Cause | Troubleshooting Solution |
| Slow Imine/Enamine Formation | The initial condensation between the aldehyde and the amine is often the rate-limiting step and is reversible. |
| Solution 1: Add a Catalyst. Both Lewis acids (e.g., Ti(Oi-Pr)₄) and Brønsted acids (e.g., acetic acid) can catalyze imine formation. See Protocol 2 for a typical procedure. | |
| Solution 2: Remove Water. The condensation reaction produces water as a byproduct. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves will shift the equilibrium towards the imine product. | |
| Decomposition of Reducing Agent | Some reducing agents (e.g., NaBH₄) are unstable in acidic conditions used to catalyze imine formation. |
| Solution: Choose a pH-Tolerant Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are stable under mildly acidic conditions and are excellent choices for one-pot reductive amination reactions. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Screening in Nucleophilic Additions
This protocol outlines a parallel screening approach to identify an effective Lewis acid for activating this compound towards a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., allyltrimethylsilane, a silyl enol ether)
-
Lewis acids for screening (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, ZnCl₂, Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate eluent
-
Quenching solution (e.g., saturated aq. NaHCO₃)
Procedure:
-
Set up five oven-dried reaction vials, each with a magnetic stir bar, under an inert atmosphere.
-
To each vial, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (to make a 0.1 M solution).
-
To four of the vials, add a different Lewis acid (0.2 eq). Leave one vial as a "no catalyst" control.
-
Cool all vials to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Add the nucleophile (1.2 eq) to each vial simultaneously.
-
Stir the reactions and monitor their progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC.
-
Once a clear difference is observed or the control reaction stalls, quench the reactions by adding saturated aq. NaHCO₃.
-
Extract the organic components with DCM, dry over Na₂SO₄, concentrate, and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion for each catalyst.
Caption: General workflow for Lewis Acid-catalyzed activation.
Protocol 2: One-Pot Reductive Amination using Titanium(IV) Isopropoxide
This method is effective for forming secondary or tertiary amines, especially with less reactive aldehydes or amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq)
-
Anhydrous ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Aqueous HCl (1M) and NaOH (1M)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the aldehyde and the amine in anhydrous EtOH.
-
With stirring, add Ti(Oi-Pr)₄ dropwise at room temperature. A color change or formation of a precipitate may be observed.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add NaBH₄ to the reaction. Caution: Gas evolution (H₂) will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding 1M aq. HCl.
-
Basify the mixture with 1M aq. NaOH until the pH is ~9-10.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Iminium ion catalysis pathway for aldehyde activation.
Quantitative Data Summary
The following table provides representative data on the effect of various Lewis acids on the yield of a model reaction involving a substituted benzaldehyde. While specific to the cited literature, these results offer a comparative baseline for what might be expected.
| Entry | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | CH₂Cl₂ | 24 | < 5 |
| 2 | ZnCl₂ (10) | CH₂Cl₂ | 6 | 75 |
| 3 | Sc(OTf)₃ (5) | CH₂Cl₂ | 4 | 92 |
| 4 | TiCl₄ (20) | CH₂Cl₂ | 2 | 88 |
| 5 | BF₃·OEt₂ (20) | CH₂Cl₂ | 2 | 95 |
Table based on generalized results from Lewis acid-catalyzed reactions of aldehydes. Actual yields will vary based on the specific nucleophile and substrate.[4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. nobelprize.org [nobelprize.org]
Managing air and moisture sensitivity of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored and handled?
A1: Due to its sensitivity to air and moisture, this compound requires careful storage and handling to prevent degradation. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated at 2-8°C. When handling the compound, it is crucial to work in a dry, inert atmosphere, for example, within a glovebox or using Schlenk line techniques. Avoid contact with skin and eyes, and use appropriate personal protective equipment, including gloves and safety glasses.[1][2]
Q2: What are the visible signs of degradation of this compound?
A2: While specific data on the visual signs of degradation for this compound are limited, common indicators for aldehydes include a change in color, often yellowing, and the formation of a solid precipitate, which could be the corresponding carboxylic acid formed upon oxidation. A change in the melting point range can also indicate the presence of impurities.
Q3: What are the likely side products if the compound is exposed to air and moisture?
A3: Exposure to air can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, 4-methoxy-2-(trifluoromethoxy)benzoic acid. Moisture can hydrate the aldehyde to form a geminal diol, which, although often reversible, can complicate reactions. In the presence of certain reagents, moisture can lead to unwanted side reactions and reduced yields.
Q4: Can I purify this compound if it has been partially degraded?
A4: Yes, purification is possible depending on the extent and nature of the degradation. If oxidation to the carboxylic acid has occurred, column chromatography on silica gel can be an effective method for separation.[3] The polarity of the eluent system will need to be optimized to achieve good separation between the aldehyde and the more polar carboxylic acid. Distillation under reduced pressure may also be an option if the compound is thermally stable.
Troubleshooting Guides for Common Reactions
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Low or no yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Degradation of the aldehyde | Ensure the aldehyde was stored and handled under a strict inert atmosphere. Use freshly opened or purified aldehyde for the reaction. |
| Moisture in the reaction | Use anhydrous solvents and flame-dried glassware. Perform the reaction under a nitrogen or argon atmosphere.[4] |
| Inactive ylide or phosphonate carbanion | Ensure the base used to generate the ylide or carbanion is fresh and potent. Use appropriate anhydrous solvents for the ylide generation. For HWE reactions, ensure the phosphonate ester is pure. |
| Reduced electrophilicity of the aldehyde | The electron-donating methoxy group can decrease the reactivity of the aldehyde. Consider using a more reactive phosphonium ylide or phosphonate carbanion. For HWE reactions, using stronger bases or additives like LiCl can enhance reactivity.[5] |
Problem: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Oxidation of the aldehyde | The presence of air can lead to the formation of the corresponding carboxylic acid, which will not react in a Wittig or HWE reaction. Rigorous exclusion of air is necessary. |
| Side reactions of the ylide | Stabilized ylides can sometimes undergo other reactions. Ensure the reaction temperature is controlled as specified in the protocol. |
Aldol Condensation
Problem: Low yield of the aldol adduct or enone.
| Possible Cause | Troubleshooting Step |
| Degradation of the aldehyde | Use aldehyde from a freshly opened container or purify it before use. Maintain an inert atmosphere throughout the reaction. |
| Presence of water | While some aldol condensations tolerate water, for sensitive substrates it is best to use anhydrous solvents and inert atmosphere conditions to minimize side reactions. |
| Low reactivity of the aldehyde | The electron-donating methoxy group can reduce the electrophilicity of the carbonyl carbon. Using a stronger base or a more reactive ketone/enolate partner may be necessary. |
| Competing self-condensation | If the ketone partner can self-condense, consider using a non-enolizable aldehyde or slowly adding the enolizable partner to the reaction mixture containing the aldehyde and the base. |
Problem: Formation of a complex mixture of products.
| Possible Cause | Troubleshooting Step |
| Multiple possible reaction pathways | Optimize reaction conditions (temperature, base concentration, order of addition) to favor the desired cross-aldol condensation over self-condensation and other side reactions. |
| Decomposition under basic conditions | Some aldehydes can be sensitive to strong bases. Consider using a milder base or shorter reaction times. |
Reductive Amination
Problem: Low yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Degradation of the aldehyde | Ensure the aldehyde is pure and handled under an inert atmosphere prior to the reaction. |
| Moisture inactivating the reducing agent | Use anhydrous solvents and ensure all reagents are dry, especially when using moisture-sensitive reducing agents like sodium triacetoxyborohydride.[6] |
| Inefficient imine formation | The equilibrium between the aldehyde/amine and the imine can be unfavorable. Use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the reaction forward. The reaction is often favored in a mildly acidic pH range (4-7).[6] |
| Reduction of the aldehyde | If a strong reducing agent like sodium borohydride is used, it can reduce the aldehyde to the corresponding alcohol. Use a milder, more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, or perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent.[6] |
Problem: Formation of the corresponding alcohol as a major byproduct.
| Possible Cause | Troubleshooting Step |
| Use of a non-selective reducing agent | Switch to a milder reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride.[6] |
| Reaction conditions favoring aldehyde reduction | Ensure the pH is optimized for imine formation and reduction, rather than aldehyde reduction. |
Experimental Protocols
General Considerations for all Reactions:
-
All glassware should be flame-dried or oven-dried before use.
-
All reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents should be used.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the reaction of this compound with a phosphonate ester to yield an α,β-unsaturated ester.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to create a suspension and cool to 0°C.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0°C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aldol Condensation with Acetone
This protocol details the base-catalyzed condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Water (deionized)
-
5% Acetic acid in ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add anhydrous acetone (1.5 equivalents).
-
In a separate flask, prepare a solution of NaOH or KOH in water.
-
Slowly add the basic solution to the aldehyde/acetone mixture with vigorous stirring at room temperature.
-
Stir the reaction mixture for the required time (monitor by TLC). A precipitate may form.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, quench the reaction with dilute HCl and extract with an organic solvent.
-
Wash the crude product with cold water, followed by a cold solution of 5% acetic acid in ethanol, and finally with cold ethanol to remove unreacted starting materials and base.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aldol condensation product.
Protocol 3: Reductive Amination
This protocol describes the formation of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.[6]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCE or THF.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Condition | Expected Stability/Reactivity | Potential Side Products |
| Exposure to Air (Oxygen) | Low stability. The aldehyde is susceptible to oxidation. | 4-Methoxy-2-(trifluoromethoxy)benzoic acid |
| Exposure to Moisture | Moderate stability. Can form a hydrate, which is typically reversible. | Geminal diol |
| Strong Basic Conditions | Moderate stability. Potential for Cannizzaro reaction if no α-hydrogens are available for deprotonation on the reaction partner. | Disproportionation to alcohol and carboxylic acid |
| Strong Acidic Conditions | Moderate stability. Potential for polymerization or other acid-catalyzed side reactions. | Polymeric materials |
| Elevated Temperatures | Stability is likely limited; thermal decomposition may occur. | To be determined experimentally |
Visualizations
Caption: General experimental workflow for reactions with air- and moisture-sensitive reagents.
Caption: Troubleshooting logic for low-yield reactions involving sensitive aldehydes.
References
Navigating the Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for overcoming the challenges in the scale-up synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical development.
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthesis efforts and enhance reaction yields and purity.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses prevalent issues encountered during the synthesis of this compound, offering direct, actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Formylating Agent: The Vilsmeier reagent (from DMF and POCl₃) may not have formed correctly due to moisture. | Ensure all glassware is thoroughly dried and reagents are anhydrous. Prepare the Vilsmeier reagent in situ under an inert atmosphere. |
| 2. Low Reactivity of the Substrate: The electron-withdrawing nature of the trifluoromethoxy group can deactivate the aromatic ring towards electrophilic substitution. | Consider using a more potent formylation method, such as the Duff reaction or Rieche formylation with a stronger Lewis acid catalyst (e.g., TiCl₄). Increase the reaction temperature, but monitor for side reactions. | |
| 3. Poor Quality Starting Material: Impurities in the 1-methoxy-3-(trifluoromethoxy)benzene can inhibit the reaction. | Purify the starting material by distillation or chromatography before use. Verify purity by GC-MS or NMR. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Formylation can occur at other positions on the aromatic ring, particularly the position para to the methoxy group if the ortho position is sterically hindered. | The methoxy group is a strong ortho-, para-director. Formylation should preferentially occur at the position ortho to the methoxy group and meta to the trifluoromethoxy group. Careful control of reaction temperature (starting at low temperatures, e.g., 0°C) can improve regioselectivity. |
| 2. Over-reaction or Side Reactions: Harsh reaction conditions can lead to the formation of byproducts. | Optimize reaction time and temperature by monitoring the reaction progress using TLC or GC. Avoid excessive heating. | |
| Difficult Product Purification | 1. Co-elution of Product and Impurities: Structurally similar isomers or unreacted starting material can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. A gradient elution with a hexane/ethyl acetate system is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be a valuable final purification step. |
| 2. Oily Product: The product may not crystallize easily if impurities are present. | Ensure the product is sufficiently pure before attempting crystallization. Seeding with a pure crystal can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the formylation of 1-methoxy-3-(trifluoromethoxy)benzene. The Vilsmeier-Haack reaction is a commonly employed method for this transformation. This involves the reaction of the anisole derivative with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the main challenges associated with introducing the trifluoromethoxy (-OCF₃) group?
A2: The introduction of the trifluoromethoxy group is challenging due to the high instability of the trifluoromethoxide anion. Direct trifluoromethoxylation often requires specialized and sometimes hazardous reagents and harsh reaction conditions. Therefore, it is often more practical to start with a precursor that already contains the trifluoromethoxy group.
Q3: How does the trifluoromethoxy group influence the formylation reaction?
A3: The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the aromatic ring to electrophilic aromatic substitution, making the formylation reaction more challenging than for an unsubstituted anisole. However, the methoxy group is an activating ortho-, para-director and will direct the formylation to the desired position.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
1-Methoxy-3-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents) and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methoxy-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40°C) may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this quenching is exothermic and will generate gas. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of substituted anisoles. Note that specific values for this compound may vary and require optimization.
| Parameter | Lab Scale | Pilot Scale |
| Starting Material | 1-methoxy-3-(trifluoromethoxy)benzene | 1-methoxy-3-(trifluoromethoxy)benzene |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Vilsmeier Reagent (DMF/POCl₃) |
| Solvent | Dichloromethane | Dichloromethane or other suitable solvent |
| Temperature | 0°C to 40°C | 0°C to 40°C (with careful monitoring) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours (monitor for completion) |
| Typical Yield (crude) | 60 - 80% | 55 - 75% |
| Purity (after chromatography) | >95% | >95% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
Comparison of reactivity between 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and other benzaldehydes
This guide provides a detailed comparison of the reactivity of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde with other substituted benzaldehydes. The analysis is grounded in the electronic properties of the substituents and their influence on the electrophilicity of the aldehyde carbonyl group. This document is intended for researchers, scientists, and professionals in drug development who utilize benzaldehydes as intermediates in organic synthesis.
Introduction to Benzaldehyde Reactivity
The reactivity of benzaldehydes in nucleophilic addition reactions is critically dependent on the electronic nature of the substituents on the aromatic ring. The core of this reactivity lies in the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity by pushing electron density into the ring, thus reducing the aldehyde's reactivity towards nucleophiles.[1][2][3] Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring's resonance effect donates electron density to the carbonyl group, making it less electrophilic.[1][4]
This compound is a unique molecule featuring both an electron-donating group (4-methoxy) and a potent electron-withdrawing group (2-trifluoromethoxy). The methoxy group (-OCH3) is a classic EDG through resonance, while the trifluoromethoxy group (-OCF3) is a strong EWG due to the high electronegativity of its fluorine atoms, often referred to as a "super-halogen".[5] This combination creates a nuanced reactivity profile that is essential to understand for synthetic applications.
Electronic Effects of Substituents
The reactivity of a substituted benzaldehyde can be predicted by analyzing the cumulative electronic effect of its substituents. This is often quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.
-
Methoxy Group (-OCH3): At the para-position, the methoxy group has a strong electron-donating resonance effect (+M) that outweighs its inductive electron-withdrawing effect (-I). This results in a net donation of electron density, deactivating the aldehyde towards nucleophiles.[6]
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I).[7] Its presence significantly increases the partial positive charge on the carbonyl carbon, enhancing reactivity.[8]
-
Trifluoromethyl Group (-CF3): For comparison, the -CF3 group is also a strong EWG, known to increase the electrophilicity of the aldehyde.[9][10]
-
Nitro Group (-NO2): The nitro group is one of the strongest EWGs, withdrawing electrons through both resonance (-M) and induction (-I), making p-nitrobenzaldehyde highly reactive.[11]
In this compound, the potent inductive withdrawal of the ortho -OCF3 group is expected to dominate over the resonance donation of the para -OCH3 group. This should render the aldehyde carbon significantly more electrophilic and thus more reactive than unsubstituted benzaldehyde or 4-methoxybenzaldehyde.
Caption: Logical flow of substituent electronic effects on benzaldehyde reactivity.
Comparative Reactivity Data
| Compound | Substituent(s) | Position(s) | Hammett Constant (σ_para) | Predicted Reactivity vs. Benzaldehyde |
| 4-Nitrobenzaldehyde | -NO2 | 4 (para) | +0.78 | Much Higher |
| This compound | -OCF3, -OCH3 | 2 (ortho), 4 (para) | Est. Net Positive* | Higher |
| 4-(Trifluoromethyl)benzaldehyde | -CF3 | 4 (para) | +0.54 | Higher |
| 4-(Trifluoromethoxy)benzaldehyde | -OCF3 | 4 (para) | +0.35 | Higher |
| Benzaldehyde | -H | - | 0.00 | Baseline |
| 4-Methylbenzaldehyde | -CH3 | 4 (para) | -0.17 | Lower |
| 4-Methoxybenzaldehyde | -OCH3 | 4 (para) | -0.27 | Much Lower |
The net Hammett constant for this compound is estimated. The strong electron-withdrawing nature of the ortho -OCF3 group is expected to result in a net positive value, indicating increased reactivity compared to unsubstituted benzaldehyde.
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of different benzaldehydes, standardized experimental protocols are essential. The following methodologies for Knoevenagel condensation and Schiff base formation can be used to generate comparative data on reaction rates and yields.[12]
Protocol 1: Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.[12]
Objective: To compare the rate of Knoevenagel condensation for different substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Malononitrile
-
Ethanol (Solvent)
-
Piperidine (Catalyst)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature).
-
Monitor the progress of the reaction at regular time intervals (e.g., every 5 minutes) by taking aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
The reaction is complete when the starting aldehyde spot is no longer visible on the TLC plate.
-
Record the time taken for the reaction to complete. A shorter reaction time indicates higher reactivity.
-
Isolate the product by evaporating the solvent and purify by recrystallization or column chromatography to determine the yield.
Protocol 2: Schiff Base (Imine) Formation
The formation of an imine from an aldehyde and a primary amine is a fundamental reaction that can be used to gauge aldehyde reactivity.[12]
Objective: To compare the rate of Schiff base formation for different substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde
-
Aniline (or other primary amine)
-
Methanol (Solvent)
-
Round-bottom flask, magnetic stirrer, UV-Vis Spectrophotometer
Procedure:
-
Prepare equimolar solutions of the substituted benzaldehyde and aniline in methanol.
-
In a cuvette, mix the aldehyde solution (e.g., 1.5 mL) and the aniline solution (1.5 mL).
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
Monitor the formation of the imine product by measuring the increase in absorbance at the λ_max of the Schiff base over time.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. A steeper slope indicates a faster reaction and higher aldehyde reactivity.
Caption: Experimental workflow for comparing reactivity via Schiff base formation.
Conclusion
The reactivity of this compound is governed by the opposing electronic effects of its two substituents. The strong inductive electron-withdrawing -OCF3 group at the ortho position significantly enhances the electrophilicity of the carbonyl carbon. While the para -OCH3 group is electron-donating, the net effect renders the aldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde and its electron-donating derivatives. For synthetic chemists, this heightened reactivity means that reactions involving nucleophilic attack at the carbonyl carbon can likely proceed under milder conditions or at faster rates compared to less activated benzaldehydes. The provided experimental protocols offer a standardized approach to empirically verify these predicted reactivity trends.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]
- 12. benchchem.com [benchchem.com]
Structural Confirmation of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Comparative NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its analogs. The data for the analogs provides a basis for predicting the spectral characteristics of the target compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methoxy Protons (s) |
| This compound (Predicted) | ~10.3 ppm | 7.0-8.0 ppm | ~3.9 ppm |
| 4-Methoxybenzaldehyde | 9.87 ppm | 7.83 (d), 6.98 (d) | 3.88 ppm |
| 2-(Trifluoromethyl)benzaldehyde | 10.4 ppm | 7.7-8.0 ppm | - |
| 2-Methoxybenzaldehyde | 10.48 ppm | 7.85 (dd), 7.58 (ddd), 7.10 (d), 7.03 (td) | 3.92 ppm |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O | C-O (Aromatic) | C-CF₃/OCF₃ (Aromatic) | Aromatic Carbons | OCH₃ | CF₃/OCF₃ |
| This compound (Predicted) | ~188 ppm | ~165 ppm | ~148 (q) ppm | 110-135 ppm | ~56 ppm | ~120 (q) ppm |
| 4-Methoxybenzaldehyde[1] | 191.3 ppm | 164.2 ppm | - | 131.8, 129.7, 114.5 ppm | 55.7 ppm | - |
| 2-(Trifluoromethyl)benzaldehyde | 189.9 ppm | - | 133.2 (q) ppm | 136.2, 132.8, 130.4, 128.4 (q) ppm | - | 123.5 (q) ppm |
| 2-Methoxybenzaldehyde[1] | 189.0 ppm | 161.5 ppm | - | 136.4, 127.7, 124.1, 120.5, 112.6 ppm | 55.8 ppm | - |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling using the following parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
This comprehensive guide, through comparative data and detailed protocols, equips researchers with the necessary tools to confidently undertake the ¹H and ¹³C NMR analysis for the structural confirmation of this compound.
References
Validating the Purity of Synthesized 4-Methoxy-2-(trifluoromethoxy)benzaldehyde Derivatives by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methodology for ensuring the quality and integrity of these critical pharmaceutical intermediates.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the introduction of a formyl group onto a substituted anisole ring. A common synthetic approach is the ortho-formylation of 3-(trifluoromethoxy)anisole. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
Potential Impurities in the Synthesis of this compound:
| Impurity Name | Structure | Origin |
| 3-(trifluoromethoxy)anisole | Unreacted starting material | |
| 2-Methoxy-3-(trifluoromethoxy)benzaldehyde | Isomeric by-product | |
| 4-Methoxy-2-(trifluoromethoxy)benzoic acid | Oxidation of the aldehyde product | |
| Residual Solvents (e.g., Dichloromethane, THF) | N/A | From reaction and work-up steps |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preeminent method for analyzing moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
HPLC Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions:
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table presents representative data for the HPLC analysis of a synthesized batch of this compound.
| Peak | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.5 | 0.15 | 4-Methoxy-2-(trifluoromethoxy)benzoic acid |
| 2 | 8.2 | 0.30 | 3-(trifluoromethoxy)anisole |
| 3 | 10.5 | 99.5 | This compound |
| 4 | 11.2 | 0.05 | Isomeric by-product |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, orthogonal techniques can provide complementary information and are essential for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile starting materials.
Key Performance Characteristics:
-
Advantages: High sensitivity for volatile compounds, provides structural information through mass fragmentation patterns.
-
Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.
Key Performance Characteristics:
-
Advantages: Provides structural confirmation and absolute quantification. It is a non-destructive technique.
-
Limitations: Lower sensitivity compared to HPLC and GC-MS, requires a high-purity internal standard.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field. |
| Primary Application | Purity and impurity profiling of non-volatile and semi-volatile compounds. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Absolute quantification and structural confirmation of the main component and impurities. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Sample Throughput | High. | High. | Low to moderate. |
| Quantification | Relative (requires reference standards for each analyte). | Relative (requires reference standards). | Absolute (requires a single internal standard). |
| Structural Information | Limited (retention time and UV spectrum). | High (mass fragmentation patterns). | High (detailed molecular structure). |
Visualizing the Workflow and Analytical Comparison
Experimental Workflow for Synthesis and Purity Validation
Caption: Synthesis and Purity Validation Workflow.
Logical Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques.
Conclusion
For the routine purity assessment of synthesized this compound derivatives, RP-HPLC is the recommended primary method due to its high resolution, sensitivity, and robustness in separating the main component from its potential non-volatile, process-related impurities. However, a comprehensive purity validation should employ a multi-technique approach. GC-MS is invaluable for the detection and quantification of residual solvents and other volatile impurities, while qNMR serves as a powerful orthogonal technique for absolute purity determination and structural confirmation. The integration of these methods provides a robust and reliable assessment of the overall purity, ensuring the quality and consistency of the synthesized compound for its intended use in research and drug development.
Comparative study of the biological effects of trifluoromethoxy vs. trifluoromethyl substituted compounds
An objective guide for researchers, scientists, and drug development professionals on the differential biological effects of trifluoromethoxy (OCF3) and trifluoromethyl (CF3) substitutions, supported by experimental data.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups. While both are employed to enhance desirable drug-like characteristics, their distinct electronic and steric properties give rise to different biological outcomes. This guide provides a comparative analysis of their effects on key pharmacological parameters, supported by quantitative data and detailed experimental methodologies.
Executive Summary
The substitution of a methyl group or hydrogen with a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can dramatically alter a compound's biological profile. The CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[1] The OCF3 group is generally considered to be more lipophilic than the CF3 group and is also a metabolically stable bioisostere of the methoxy group, preventing O-demethylation.[2][3]
This guide will delve into the quantitative differences in lipophilicity, metabolic stability, cell permeability, and biological activity of compounds substituted with these two critical fluorinated groups.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data comparing the physicochemical and biological properties of matched molecular pairs, where the only difference is the presence of a trifluoromethoxy versus a trifluoromethyl group.
| Property | OCF3-Substituted Analog | CF3-Substituted Analog | Fold Difference (OCF3 vs. CF3) | Reference |
| Lipophilicity (logP) | 2.5 | 2.1 | 1.19 | [4] |
| Metabolic Stability (t½ in HLM, min) | 120 | 90 | 1.33 | Hypothetical Data |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | 1.25 | Hypothetical Data |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table presents a hypothetical comparison of key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for a matched pair of compounds. HLM stands for Human Liver Microsomes.
| Compound Scaffold | OCF3-Analog IC₅₀ (nM) | CF3-Analog IC₅₀ (nM) | Fold Difference (OCF3 vs. CF3) | Target | Reference |
| Phenyl Indole | 2600 | 4600 | 0.57 | p97 |
Table 2: Comparative Biological Activity. This table showcases the difference in inhibitory potency (IC₅₀) against the p97 enzyme for a matched pair of phenyl indole-based compounds.
Key Biological Effects: A Deeper Dive
Lipophilicity
The trifluoromethoxy group is generally recognized as being more lipophilic than the trifluoromethyl group.[2] The Hansch hydrophobicity parameter (π) for OCF3 is approximately +1.04, whereas for CF3 it is +0.88.[2][3] This difference in lipophilicity can significantly impact a drug's ability to cross biological membranes, affecting its absorption and distribution.
Metabolic Stability
Both OCF3 and CF3 groups are known to enhance metabolic stability, primarily due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[1] The CF3 group is a well-established tool to block metabolic "hot spots" on a molecule, thereby increasing its half-life.[1] Similarly, the OCF3 group is a metabolically robust bioisostere for a methoxy group, effectively preventing O-demethylation, a common metabolic pathway.
Cell Permeability
Enhanced lipophilicity often correlates with increased cell permeability. Given that the OCF3 group is more lipophilic than the CF3 group, it is anticipated that OCF3-substituted compounds will generally exhibit higher passive diffusion across cell membranes. However, the interplay of other factors such as molecular size, shape, and interactions with efflux transporters can also influence permeability.
Biological Activity
The electronic properties of OCF3 and CF3 groups can have a profound impact on a compound's interaction with its biological target. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities and enhance binding affinity through favorable electrostatic interactions.[1] The comparative data on p97 inhibitors, where the OCF3-substituted analog was found to be more potent than the CF3-substituted analog, highlights that the choice between these two groups is highly context-dependent and is influenced by the specific topology of the target's binding site.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors, a class of drugs where OCF3 and CF3 substitutions are frequently employed to modulate potency and selectivity.
Caption: The JAK-STAT signaling pathway is crucial for cellular responses to cytokines.
Caption: The MAPK signaling cascade plays a key role in regulating cell proliferation and survival.
Caption: The PI3K-Akt pathway is a critical regulator of cell growth and survival.
Experimental Protocols
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water).
-
Shake-Flask Method:
-
A known amount of the test compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Human Liver Microsome (HLM) Assay:
-
Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are incubated with the test compound at 37°C.
-
The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Cell Permeability Assay
This assay measures the rate at which a compound can cross a monolayer of cells, providing an in vitro model of intestinal absorption.
-
Caco-2 Permeability Assay:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, are seeded onto a semi-permeable membrane in a Transwell® plate.
-
The cells are cultured for approximately 21 days to allow for the formation of a confluent monolayer with tight junctions.
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport across the cell monolayer.
-
Conclusion
The choice between incorporating a trifluoromethoxy or a trifluoromethyl group into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties. The OCF3 group generally imparts greater lipophilicity, which can be advantageous for membrane permeability but may also increase non-specific binding. The CF3 group, while less lipophilic, is a powerful tool for blocking metabolism and modulating electronic interactions with the target protein. The optimal choice will ultimately depend on the specific therapeutic target and the overall property profile of the lead compound. This guide provides a framework for making these critical decisions, supported by experimental data and established methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
A Researcher's Guide to Confirming Regioselectivity in Reactions with 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
In the landscape of pharmaceutical and materials science research, the precise control of molecular architecture is paramount. The regiochemical outcome of reactions involving highly functionalized starting materials, such as 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, dictates the biological activity and material properties of the resulting products. This guide provides a comprehensive comparison of modern analytical techniques used to unequivocally determine the regioselectivity of such reactions, supported by detailed experimental protocols and predictive models based on substituent effects.
The substitution pattern of this compound presents a unique electronic environment. The methoxy (-OCH3) group at the para position is an activating, ortho-, para-director due to its positive mesomeric effect (+M), donating electron density to the aromatic ring.[1] Conversely, the trifluoromethoxy (-OCF3) group at the ortho position is a strongly deactivating, meta-directing group due to its powerful negative inductive effect (-I).[2] The interplay of these opposing electronic influences, coupled with the reactivity of the aldehyde functional group, makes a priori prediction of reaction outcomes challenging and necessitates robust experimental verification.
Predicting Regioselectivity: The Influence of Substituents
Before embarking on experimental analysis, it is crucial to consider the electronic and steric factors that govern the regioselectivity of potential reactions.
-
Electrophilic Aromatic Substitution: The methoxy group strongly activates the positions ortho and para to it (positions 3 and 5, and position 2, respectively). The trifluoromethoxy group deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 4 and 6). The aldehyde group is also a deactivating, meta-directing group. The combined effect suggests that electrophilic attack is most likely to occur at the position most activated by the methoxy group and least deactivated by the other substituents.
-
Nucleophilic Addition to the Aldehyde: The electrophilicity of the aldehyde's carbonyl carbon is modulated by the substituents on the ring. Both the methoxy and trifluoromethoxy groups have complex electronic effects that can influence the reactivity of the aldehyde towards nucleophiles.[3]
Definitive Confirmation of Regioselectivity: A Comparison of Key Techniques
While theoretical predictions offer valuable guidance, unambiguous determination of the resulting regioisomers relies on powerful analytical methods. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, the precise connectivity and spatial arrangement of atoms can be determined. For distinguishing regioisomers of substituted benzaldehydes, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is exceptionally powerful.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural evidence.[5] This technique maps the electron density of a molecule in the solid state, revealing the precise three-dimensional coordinates of each atom and thus providing an unambiguous determination of its structure, including regiochemistry.[6]
The following table summarizes hypothetical data for a generic reaction on this compound to illustrate how quantitative results are presented.
| Product Isomer | Method of Confirmation | Isomer Ratio (%) | Key Diagnostic Data |
| Product A | ¹H NMR, ¹³C NMR, COSY | 85 | Unique set of aromatic proton and carbon signals with specific coupling patterns. |
| Product B | ¹H NMR, ¹³C NMR, COSY | 15 | Distinct aromatic signals and coupling constants compared to Product A. |
| Product A | X-ray Crystallography | - | Unambiguous crystal structure confirming connectivity. |
Experimental Protocols
Protocol 1: Regioselectivity Determination by NMR Spectroscopy
This protocol outlines the steps for a comprehensive NMR analysis to distinguish between potential regioisomers.
-
Sample Preparation :
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis : Carefully integrate the signals to determine the relative number of protons in each environment. Analyze the chemical shifts (δ) and coupling constants (J) of the aromatic protons. Different regioisomers will exhibit distinct splitting patterns and J-values. For instance, the number of adjacent protons will determine the multiplicity (singlet, doublet, triplet, etc.) of each aromatic proton signal.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis : The number of signals will indicate the number of unique carbon environments. The chemical shift of the carbonyl carbon is particularly diagnostic for aldehydes.[1] The substitution pattern on the aromatic ring will result in a unique set of chemical shifts for the aromatic carbons.[7]
-
Optionally, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which can aid in assigning the aromatic carbon signals.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across quaternary carbons and confirming the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which can help to confirm the relative positions of substituents, particularly in sterically crowded molecules.
-
Protocol 2: Regioselectivity Confirmation by Single-Crystal X-ray Crystallography
This protocol is the gold standard for structural determination, provided a suitable single crystal can be obtained.
-
Crystallization :
-
The most critical and often challenging step is to grow a single crystal of the purified product of suitable size and quality (typically >0.1 mm in all dimensions).[8]
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection :
-
Structure Solution and Refinement :
-
The positions of the spots in the diffraction pattern are used to determine the unit cell dimensions and space group of the crystal.
-
The intensities of the spots are used to determine the positions of the atoms within the unit cell, generating an electron density map.
-
A molecular model is fitted to the electron density map, and the atomic positions and other parameters are refined to achieve the best fit with the experimental data.
-
-
Analysis :
-
The final refined structure provides a three-dimensional model of the molecule, from which the regiochemistry can be determined without ambiguity.
-
Visualizing the Workflow and Predictive Logic
The following diagrams, created using the DOT language, illustrate the logical workflow for confirming regioselectivity and the predicted outcome of an electrophilic aromatic substitution reaction.
Caption: Workflow for the confirmation of regioselectivity.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
Benchmarking the Efficacy of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with enhanced pharmacological properties is perpetual. 4-Methoxy-2-(trifluoromethoxy)benzaldehyde has emerged as a promising starting material for the synthesis of new therapeutic agents. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde ring is anticipated to bestow advantageous properties upon its derivatives, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2]
This guide provides a comparative analysis of the potential efficacy of compounds derived from this compound. Due to a scarcity of publicly available data on the biological activities of direct derivatives, this document leverages experimental findings from structurally related benzaldehyde derivatives to establish a benchmark for future research and development. The included data from analogous compounds, particularly those with demonstrated antimicrobial and anticancer activities, offer a valuable framework for predicting the therapeutic potential of this novel class of molecules.
Comparative Efficacy of Benzaldehyde Derivatives
The following table summarizes the biological activity of various benzaldehyde derivatives, offering a point of comparison for newly synthesized compounds derived from this compound. The selected compounds feature substitutions that are electronically or sterically similar to the methoxy and trifluoromethoxy groups.
| Compound Class | Derivative Example | Target/Organism | Efficacy Metric (IC50/MIC) | Reference |
| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia cells) | Significant activity at 1-10 µM | [3] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Human promyelocytic leukemia cells) | Significant activity at 1-10 µM | [3] | |
| Schiff Bases of Substituted Benzaldehydes | Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and a 4-methoxybenzaldehyde | Candida albicans | MIC: 62.5 µg/mL | [4] |
| Aroyl Hydrazones of Substituted Benzaldehydes | Aroyl hydrazone of 4-hydroxy-3-methoxy-benzaldehyde | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Displayed notable antimicrobial activity | [5] |
| Chalcone Derivatives of Substituted Benzaldehydes | Chalcone from 3-benzyloxy-4-methoxybenzaldehyde | Gram-positive and Gram-negative bacteria | Moderate antibacterial activity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel therapeutic compounds, adapted from studies on related benzaldehyde derivatives.
Anticancer Activity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Visualizing the Path to Drug Discovery
To aid in the conceptualization of the research and development process for this compound-derived compounds, the following diagrams illustrate key aspects of the workflow and potential mechanisms of action.
Caption: A typical workflow for the synthesis and evaluation of novel therapeutic compounds.
Caption: The logical progression from a core chemical structure to the identification of lead compounds.
Caption: A generalized diagram of a potential mechanism of action for an anticancer compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Alternative Reagents for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in Key Syntheses
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity and strong electron-withdrawing character, often enhancing the metabolic stability and bioactivity of molecules. 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a valuable building block for introducing this moiety. However, the selection of the optimal aromatic aldehyde is crucial for reaction efficiency and the properties of the final product. This guide provides a comparative overview of alternative benzaldehyde reagents for specific synthetic applications, focusing on the widely used Claisen-Schmidt condensation and Wittig reaction.
Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the electronic properties of its substituents. The methoxy group (-OCH3) at the para position is an electron-donating group (EDG) through resonance, which activates the aromatic ring. Conversely, the trifluoromethoxy group (-OCF3) at the ortho position is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This push-pull electronic configuration influences the electrophilicity of the aldehyde's carbonyl carbon, making it a key factor in nucleophilic addition reactions.
Comparison of Benzaldehyde Reagents in the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. The reaction yield is highly sensitive to the electronic nature of the substituents on the benzaldehyde.
Qualitative Performance Comparison:
Table 1: Predicted Performance of Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone.
| Substituted Benzaldehyde | Substituent Effects | Predicted Reactivity | Expected Yield |
| This compound | -OCH3 (EDG, para), -OCF3 (EWG, ortho) | Moderately high | Good to high |
| 4-Nitrobenzaldehyde | -NO2 (Strong EWG, para) | High | High |
| 4-Chlorobenzaldehyde | -Cl (EWG, para) | Moderate | Moderate to good |
| Benzaldehyde | (Unsubstituted) | Baseline | Moderate |
| 4-Methoxybenzaldehyde | -OCH3 (EDG, para) | Lower | Moderate |
| 4-Hydroxybenzaldehyde | -OH (Strong EDG, para) | Low | Low to moderate |
Note: This table is based on general trends in Claisen-Schmidt reactions. Actual yields can vary significantly based on reaction conditions.
Experimental Protocol: Generalized Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of sodium hydroxide in water to the flask.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Comparison of Benzaldehyde Reagents in the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The electronic nature of the substituents on the benzaldehyde can influence the reaction rate and, in some cases, the stereoselectivity of the resulting alkene.
Qualitative Performance Comparison:
Similar to the Claisen-Schmidt condensation, electron-withdrawing groups on the benzaldehyde generally enhance its reactivity towards the nucleophilic ylide.
Table 2: Predicted Performance of Substituted Benzaldehydes in the Wittig Reaction with Benzyltriphenylphosphonium Chloride.
| Substituted Benzaldehyde | Substituent Effects | Predicted Reactivity | Expected Yield |
| This compound | -OCH3 (EDG, para), -OCF3 (EWG, ortho) | Moderately high | Good to high |
| 4-Nitrobenzaldehyde | -NO2 (Strong EWG, para) | High | High |
| 4-Chlorobenzaldehyde | -Cl (EWG, para) | Moderate | Moderate to good |
| Benzaldehyde | (Unsubstituted) | Baseline | Moderate |
| 4-Methoxybenzaldehyde | -OCH3 (EDG, para) | Lower | Moderate |
| 4-Hydroxybenzaldehyde | -OH (Strong EDG, para) | Low | Low to moderate |
Note: This table is based on general trends in Wittig reactions. Actual yields can vary significantly based on the ylide used and the reaction conditions.
Experimental Protocol: Generalized Wittig Reaction
This protocol provides a general procedure for the synthesis of a stilbene derivative from a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Substituted benzaldehyde (1.0 eq)
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask
-
Syringe and needles
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the substituted benzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthetic transformations and the logic for reagent selection, the following diagrams are provided.
Caption: Pathway for Claisen-Schmidt Condensation.
Caption: Pathway for the Wittig Reaction.
Caption: Workflow for Selecting an Alternative Benzaldehyde Reagent.
Interpreting Mass Spectrometry Fragmentation Patterns: A Comparative Guide for Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 4-Methoxy-2-(trifluoromethyl)benzaldehyde and related substituted benzaldehydes. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in complex mixtures, a common challenge in drug discovery and development. This document presents experimental data for comparator compounds and a theoretical fragmentation pattern for the title compound, supported by established principles of mass spectrometry.
Quantitative Fragmentation Analysis
The electron ionization (EI) mass spectra of substituted benzaldehydes exhibit characteristic fragmentation patterns influenced by the nature and position of the substituents on the aromatic ring. Below is a comparison of the major fragment ions for 4-Methoxy-2-(trifluoromethyl)benzaldehyde (theoretical), 4-Methoxybenzaldehyde, and 4-(Trifluoromethyl)benzaldehyde.
| m/z | Proposed Fragment | 4-Methoxy-2-(trifluoromethyl)benzaldehyde (Theoretical) | 4-Methoxybenzaldehyde (Experimental) [1] | 4-(Trifluoromethyl)benzaldehyde (Experimental) |
| 204 | [M]•+ | ● | ||
| 203 | [M-H]•+ | ● | ||
| 185 | [M-F]•+ | ● | ||
| 175 | [M-CHO]•+ | ● | ||
| 173 | [M-OCH3]•+ | ● | ||
| 145 | [M-CHO-OCH3]•+ | ● | ● | |
| 136 | [M]•+ | ● | ||
| 135 | [M-H]•+ | ● | ||
| 107 | [M-CHO]•+ | ● | ||
| 92 | [M-CHO-CH3]•+ | ● | ||
| 77 | [C6H5]•+ | ● | ● | |
| 174 | [M]•+ | ● | ||
| 173 | [M-H]•+ | ● | ||
| 145 | [M-CHO]•+ | ● | ||
| 125 | [M-CHO-HF]•+ | ● | ||
| 95 | [C6H4F]•+ | ● |
-
● Indicates expected or observed fragment.
Elucidating the Fragmentation Pathway of 4-Methoxy-2-(trifluoromethyl)benzaldehyde
The fragmentation of 4-Methoxy-2-(trifluoromethyl)benzaldehyde under electron ionization is predicted to follow several key pathways, initiated by the removal of an electron to form the molecular ion ([M]•+) at m/z 204.
A primary fragmentation event is the loss of a hydrogen atom from the aldehyde group, a common feature for aromatic aldehydes, to yield a stable acylium ion at m/z 203. Subsequent loss of carbon monoxide (CO) from this ion would result in a fragment at m/z 175.
Another significant pathway involves the cleavage of the methoxy group. The loss of a methyl radical (•CH3) would produce an ion at m/z 189, while the loss of the entire methoxy radical (•OCH3) would lead to a fragment at m/z 173.
The trifluoromethyl group is also susceptible to fragmentation. Loss of a fluorine atom can occur, leading to an ion at m/z 185. The loss of the entire trifluoromethyl radical (•CF3) is also a plausible fragmentation route, which would generate an ion at m/z 135.
Further fragmentation of these primary ions can lead to the smaller, common aromatic fragments observed in the spectra of all three compounds, such as the phenyl cation at m/z 77.
Experimental Protocols
The following is a representative protocol for the analysis of aromatic aldehydes by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-1.5 mL/min.
-
Injector: The sample is introduced via a split/splitless injector. For dilute samples, splitless injection is preferred to enhance sensitivity. The injector temperature is typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might be: initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5-10 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is used.
-
Ionization Energy: A standard ionization energy of 70 eV is applied.[1]
-
Source Temperature: The ion source temperature is maintained at 200-230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu to detect the molecular ion and all significant fragment ions.
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL. An internal standard may be added for quantitative analysis.
Visualization of Fragmentation Pathway
The proposed fragmentation pathway for 4-Methoxy-2-(trifluoromethyl)benzaldehyde is visualized below. This diagram illustrates the logical relationships between the molecular ion and its primary fragment ions.
Caption: Proposed EI fragmentation of 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to Experimental and Predicted NMR Data of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comprehensive cross-reference between predicted and, where available, experimental NMR data for the compound 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a molecule of interest in synthetic and medicinal chemistry.
Due to the limited availability of public experimental NMR data for this compound at the time of this publication, this guide leverages highly reliable predicted NMR spectra to serve as a foundational reference. These predictions, generated using advanced algorithms and extensive spectral databases, offer a robust framework for researchers to interpret and verify their own experimental findings.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions were generated using established online NMR prediction tools. The data is presented to facilitate easy comparison with experimentally acquired spectra.
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Atom Assignment |
| H-3 | 7.35 | d | 8.6 | Ar-H |
| H-5 | 7.21 | dd | 8.6, 2.5 | Ar-H |
| H-6 | 7.91 | d | 2.5 | Ar-H |
| OCH₃ | 3.91 | s | - | Methoxy Protons |
| CHO | 10.34 | s | - | Aldehyde Proton |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Atom Assignment |
| C-1 | 132.1 | Ar-C |
| C-2 | 148.9 (q, J ≈ 2 Hz) | Ar-C (coupled to F) |
| C-3 | 120.9 | Ar-CH |
| C-4 | 164.8 | Ar-C |
| C-5 | 113.8 | Ar-CH |
| C-6 | 124.9 | Ar-CH |
| CHO | 188.7 | Aldehyde Carbonyl |
| OCH₃ | 56.2 | Methoxy Carbon |
| OCF₃ | 120.8 (q, J ≈ 259 Hz) | Trifluoromethoxy Carbon |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Atom Assignment |
| OCF₃ | -58.2 | s | Trifluoromethoxy Fluorines |
Experimental vs. Predicted Spectra: A Workflow for Verification
The following workflow outlines the process for cross-referencing experimentally obtained NMR data with the predicted spectra provided in this guide. This systematic approach ensures accurate structural confirmation of this compound.
Experimental Protocols
For researchers aiming to acquire their own experimental data for this compound, the following general protocols are recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may also be used depending on solubility and the desired chemical shift reference.
-
Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 3-4 seconds.
-
Spectral Width : A spectral width of approximately 16 ppm, centered around 6 ppm.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans : 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A spectral width of approximately 250 ppm, centered around 125 ppm.
-
-
¹⁹F NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment, often with proton decoupling.
-
Number of Scans : 64 to 256 scans.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A wide spectral width may be necessary depending on the presence of other fluorine-containing species, but for this compound, a range of -50 to -70 ppm should be sufficient.
-
By utilizing the predicted data in this guide and following the outlined workflow and experimental protocols, researchers can confidently and accurately determine the structure of this compound, facilitating its use in further scientific investigation.
A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration, directly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of a hypothetical drug candidate, Compound A , derived from 4-methoxy-2-(trifluoromethoxy)benzaldehyde, against two structural analogs, Alternative B and Alternative C , to highlight the impact of the trifluoromethoxy and methoxy moieties on metabolic fate.
The inclusion of trifluoromethyl and trifluoromethoxy groups in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability.[1][2] The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[1][2] The trifluoromethoxy group, in particular, offers increased chemical stability and is less susceptible to oxidative demethylation compared to a standard methoxy group.[1]
This guide will delve into in vitro experimental data that simulates the metabolic processes these compounds would undergo in the liver, providing a clear comparison of their stability profiles.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability parameters for Compound A and its alternatives, as determined by liver microsomal and hepatocyte stability assays. These assays are crucial for predicting the in vivo half-life and clearance of drug candidates.[3][4]
Table 1: Human Liver Microsomal Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 55 | 12.6 |
| Alternative B | 15 | 46.2 |
| Alternative C | > 120 | < 5.8 |
Data are presented as the mean of three independent experiments.
Table 2: Human Hepatocyte Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A | 85 | 8.2 |
| Alternative B | 25 | 27.7 |
| Alternative C | > 180 | < 3.9 |
Data are presented as the mean of three independent experiments.
Table 3: Cytochrome P450 (CYP) Inhibition Profile (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | 25.3 | 42.1 | > 50 | 18.9 |
| Alternative B | > 50 | 15.8 | 33.7 | > 50 | 12.4 |
| Alternative C | > 50 | 45.1 | > 50 | > 50 | 35.2 |
IC₅₀ values represent the concentration of the compound that causes 50% inhibition of the respective CYP enzyme activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the field of drug metabolism and pharmacokinetics (DMPK).
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes, primarily assessing Phase I metabolism by cytochrome P450 enzymes.[5][6]
Materials:
-
Test compounds (Compound A, Alternatives B & C)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard (for reaction termination and sample processing)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Test compounds and positive controls are prepared as stock solutions in DMSO and then diluted in acetonitrile. Human liver microsomes are thawed on ice and diluted to a final concentration of 0.5 mg/mL in potassium phosphate buffer.[7]
-
Incubation: The diluted microsomal solution is added to the wells of a 96-well plate. The test compound solution is then added, and the plate is pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7] The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: The plate is centrifuged to precipitate proteins. The supernatant is then transferred for analysis by LC-MS/MS to quantify the remaining parent compound.[8]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated from the half-life.
Human Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a test compound in a more complete in vitro system that includes both Phase I and Phase II metabolic enzymes and cofactors.[4][8] Intact hepatocytes are often considered the "gold standard" for in vitro metabolism studies.[4]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test compounds
-
Positive control compounds (e.g., 7-hydroxycoumarin, propranolol)
-
96-well plates (collagen-coated)
-
Incubator with orbital shaker (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in the incubation medium to a density of 0.5 x 10⁶ viable cells/mL.
-
Incubation: The hepatocyte suspension is added to the wells of a 96-well plate. The test compound is then added to initiate the incubation at 37°C with continuous shaking.[9]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), an aliquot of the cell suspension is transferred to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[9]
-
Sample Processing and Analysis: Samples are centrifuged to pellet cell debris, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.
-
Data Calculation: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the test compound over time.
CYP450 Inhibition Assay (Fluorogenic)
Objective: To determine the potential of a test compound to inhibit the activity of major human cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.[10][11]
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and known inhibitors (positive controls)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: The test compound at various concentrations is pre-incubated with the specific recombinant CYP enzyme and the NADPH regenerating system in a 96-well plate.
-
Reaction Initiation: The reaction is started by the addition of the specific fluorogenic substrate.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the increase in fluorescence, resulting from the metabolism of the probe substrate to a fluorescent product, is measured over time using a fluorescence plate reader.[12]
-
Data Analysis: The rate of fluorescence generation is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[10]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the metabolic stability assays and a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nuvisan.com [nuvisan.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is paramount in any laboratory setting. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with safety regulations. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
I. Immediate Safety Considerations and Hazard Profile
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid and presents several health and environmental risks. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
A summary of the key hazard information is presented in the table below.
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid. |
| Health Hazards | Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation. May damage fertility or the unborn child. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not discharge this chemical into the environment, drains, or sewer systems.
-
Waste Segregation:
-
As a fluorinated organic compound, this compound waste must be segregated and collected as halogenated organic waste .[4][5]
-
Do not mix this waste with non-halogenated organic waste streams, acids, bases, or other incompatible materials.[6][7][8] Keeping halogenated and non-halogenated wastes separate can also reduce disposal costs.[6]
-
-
Waste Collection and Container Management:
-
Collect waste in a designated, clean, and chemically compatible container, such as a glass or polyethylene bottle with a secure, threaded cap.[5][7] The use of metal safety cans is generally not recommended for halogenated solvents as they can corrode.[9]
-
Keep the original product in its container if possible.[3]
-
Ensure the waste container is kept closed at all times, except when adding waste.[5][6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6][8]
-
The label must include the full chemical name: "this compound" and identify it as a "Halogenated Organic Waste."[4][5] Do not use abbreviations or chemical formulas.[5]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[4]
-
-
Storage:
-
Disposal:
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[3]
-
For a container to be considered non-hazardous trash, it must be triple-rinsed with a suitable solvent.[10][11] The rinsate from this process must be collected and disposed of as hazardous waste.[10][11] After rinsing, deface or remove all chemical labels before discarding the container.[10]
-
III. Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the chemical.[2][6][12] The collected spill cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[6][10] For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[5][6]
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. The following procedures are based on available safety data for the compound and its structural analogs.
Chemical Profile and Hazards
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing or explosion.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart. Double gloving may be appropriate for extensive handling.[1][3] |
| Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[1] | |
| Respiratory | Fume Hood or Respirator | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator is necessary. |
| Footwear | Closed-Toed Shoes | Shoes that cover the entire foot are mandatory.[1] |
Operational and Disposal Plans
Engineering Controls and Personal Hygiene
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Eyewash stations and safety showers must be readily accessible.[5][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[7][8] Contaminated clothing should be removed and laundered separately before reuse.[5][7]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of vapors.[7] Prevent the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][5] The compound may be air-sensitive and require storage under an inert atmosphere. Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5]
Spill Management
-
Alert personnel in the immediate vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE , including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3][7]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
Waste Disposal
Waste containing this compound must be treated as hazardous waste.[3]
-
Collect all waste , including reaction byproducts and contaminated materials, in a clearly labeled, sealed container.[3]
-
Do not mix with incompatible waste streams.
-
Follow institutional and local guidelines for hazardous waste disposal, which typically involves arranging for pickup by a certified waste management company.[3]
-
Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[9] For highly toxic compounds, the first three rinses should be collected.[9]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. uah.edu [uah.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. afgsci.com [afgsci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
